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  • Product: 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide
  • CAS: 603111-75-7

Core Science & Biosynthesis

Foundational

Analysis of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide: A Compound with Undisclosed Biological Activity

To the esteemed researchers, scientists, and drug development professionals, This document addresses the inquiry into the mechanism of action of the chemical entity designated as 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

To the esteemed researchers, scientists, and drug development professionals,

This document addresses the inquiry into the mechanism of action of the chemical entity designated as 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide. Following a comprehensive search of scientific literature, patent databases, and chemical registries, it has been determined that there is no publicly available information detailing the biological activities or the mechanism of action for this specific compound.

The absence of data suggests that 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide may be a novel chemical entity that has not yet been described in peer-reviewed literature, a proprietary compound under investigation with no public disclosures, or a theoretical structure not yet synthesized or tested.

While a detailed guide on the specific mechanism of action for 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide cannot be provided, this report will offer a brief overview of the types of biological activities associated with structurally related acetamide derivatives. This information is presented for contextual purposes only and should not be interpreted as a predicted mechanism for the queried compound.

Structural Context: The Acetamide Scaffold

The core of the requested molecule is an acetamide structure, which is a common functional group found in a wide range of biologically active compounds and pharmaceuticals. The specific substitutions on the acetamide nitrogen and the acetyl group are key determinants of a molecule's pharmacological profile. In this case, the key structural motifs are:

  • A cyclohexyl group , which adds lipophilicity.

  • A glycyl moiety , which is an amino acid and can influence solubility and interactions with biological targets.

  • A (2-hydroxyethyl) group , which can participate in hydrogen bonding.

Biological Activities of Related Acetamide Derivatives

To provide a broader understanding of the potential therapeutic areas where such a scaffold might be relevant, a review of various substituted acetamide compounds reveals a diverse range of biological activities:

  • Antiarrhythmic Properties: Certain N-acyl-substituted aminoethyl and cyclohexyl carboxamides have been synthesized and shown to possess antiarrhythmic activity with low toxicity.[1]

  • CNS Stimulation: Acetamide derivatives serve as key intermediates in the synthesis of central nervous system stimulants like Modafinil.[2]

  • Anticancer Activity: Some acetamide compounds, such as N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide, have demonstrated cytotoxic effects in cancer cell lines, comparable to established chemotherapy agents like cisplatin.[3]

  • Enzyme Modulation: A patent for a series of acetamide compounds identified them as potential glucokinase activators, which are of interest in the treatment of metabolic disorders like diabetes.[4]

  • Pharmaceutical Intermediates: Many acetamide derivatives, including N-[(1R,2R)-2-hydroxycyclohexyl]-acetamide, are crucial intermediates in the synthesis of more complex pharmaceutical agents.[5]

Hypothetical Workflow for Mechanism of Action Elucidation

Should 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide become available for study, a systematic approach would be required to determine its mechanism of action. The following diagram outlines a potential experimental workflow.

Caption: A generalized workflow for determining a novel compound's mechanism of action.

References

  • Borisova, E. Ya., et al. "Synthesis and biological activity of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides." Pharmaceutical Chemistry Journal 28.8 (1994): 540-542.
  • US6649796B2 - Process for the preparation of acetamide derivatives - Google Patents. [URL: https://patents.google.
  • WO2012020357A1 - Acetamide compounds, their process and pharmaceutical application - Google Patents. [URL: https://patents.google.
  • "How can N-[(1R,2R)-2-hydroxycyclohexyl]- AcetaMide be synthesized as an important intermediate for pharmaceutical synthesis?" - Guidechem. (2020). [URL: https://www.guidechem.com/news/how-can-n-1r-2r-2-hydroxycyclohexyl-acetamide-be-synthesized-as-an-important-intermediate-for-pharmaceutical-synthesis-1603507119958.html]
  • Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer - MDPI. (2022). [URL: https://www.mdpi.com/2673-442X/4/1/18]

Sources

Exploratory

In-Depth Technical Guide: Chemical Properties and Membrane Solubilization Dynamics of C-HEGA-8

Executive Summary & Nomenclature Correction In various pharmaceutical and biochemical catalogs, the compound 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is frequently listed as a carbohydrate-based surfactant [1]. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Correction

In various pharmaceutical and biochemical catalogs, the compound 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is frequently listed as a carbohydrate-based surfactant [1]. However, from a structural and IUPAC nomenclature standpoint, this specific name is a typographical artifact. The correct chemical identity of this molecule is Cyclohexylethanoyl-N-Hydroxyethylglucamide , universally known in structural biology as C-HEGA-8 (CAS: 603111-75-7) [2], [3]. The "glycyl" misnomer is a commercial corruption of the "glucamide" (or glucityl) functional group.

This whitepaper provides a comprehensive analysis of C-HEGA-8, detailing its physicochemical properties, its mechanism of action in membrane protein solubilization, and self-validating protocols for its application in structural biology [4].

Chemical Structure and Physicochemical Profile

C-HEGA-8 is a highly specialized non-ionic detergent. Unlike traditional straight-chain alkyl detergents (e.g., DDM or Octyl Glucoside), C-HEGA-8 features a bulky, rigid cyclohexyl hydrophobic tail[3].

Structural Components:

  • Hydrophobic Tail: A cyclohexyl ring attached to an ethanoyl linker. This provides a rigid, compact hydrophobic cross-section that mimics specific lipid microenvironments better than highly flexible aliphatic chains.

  • Linker: An acetamide group providing structural rigidity and hydrogen-bonding capacity.

  • Hydrophilic Headgroup: A bifurcated headgroup consisting of a 2-hydroxyethyl branch and a highly polar pentahydroxyhexyl (glucamide) chain.

Quantitative Data Summary

The following table summarizes the core physical and chemical properties critical for experimental design:

PropertyValue
Common Name C-HEGA-8
CAS Number 603111-75-7
Molecular Formula C16H31NO7
Molecular Weight 349.5 g/mol
Critical Micelle Concentration (CMC) ~277 mM (9.7% w/v in H2O)
pH (1% aqueous solution) 5.0 - 8.0
Detergent Class Non-ionic, Glucamide

Data aggregated from [5],[6] and [7].

Mechanistic Insights: Why Choose C-HEGA-8?

The selection of a detergent is the most critical variable in membrane protein purification. C-HEGA-8 is typically deployed during challenging solubilization screens when standard detergents (like Na-deoxycholate or DDM) fail to maintain the native conformation of the target protein or interfere with downstream Immobilized Metal Affinity Chromatography (IMAC) [8].

Causality of Experimental Choice:

  • High CMC Advantage: With a remarkably high CMC of ~277 mM (9.7%) [6], C-HEGA-8 forms highly dynamic, rapidly exchanging micelles. This allows for easy removal via dialysis during downstream crystallization or cryo-EM grid preparation.

  • Non-ionic Nature: The lack of a net charge ensures that C-HEGA-8 does not disrupt protein-protein interactions or denature the tertiary structure of delicate multi-subunit complexes [9].

  • Steric Mimicry: The cyclohexyl ring provides a unique steric bulk that can stabilize proteins requiring thicker or more rigid lipid bilayer environments, preventing the "delipidation crash" often seen with aggressive detergents.

Mechanism A Native Membrane Protein in Lipid Bilayer B Addition of C-HEGA-8 (>277 mM CMC) A->B Step 1 C Detergent Intercalation into Lipid Bilayer B->C Step 2 D Bilayer Disruption & Lipid-Protein Exchange C->D Step 3 E Protein-Detergent Micelle Complex D->E Step 4

Mechanism of membrane protein solubilization by C-HEGA-8 micelle formation.

Self-Validating Experimental Protocol: Membrane Protein Extraction

To ensure scientific integrity, the following protocol is designed as a self-validating system. By keeping the C-HEGA-8 concentration strictly above its CMC and utilizing a glycerol-stabilized buffer, researchers can isolate the variable of detergent efficacy.

Materials Required:

  • Isolated cell membranes (e.g., from E. coli or HEK293 cells) expressing the target protein.

  • Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 20% (v/v) Glycerol, 1 mM TCEP.

  • C-HEGA-8 (Anagrade, ≥99% purity) [10].

Step-by-Step Methodology & Causality:

  • Membrane Resuspension: Resuspend the ultracentrifuged membrane pellet in the Solubilization Buffer to a final total protein concentration of 5 mg/mL.

    • Causality: 20% glycerol acts as an osmolyte and chemical chaperone, stabilizing the folded state of the protein before the native lipid bilayer is stripped away.

  • Detergent Addition: Slowly add solid C-HEGA-8 or a highly concentrated stock solution to achieve a final concentration of 10% to 15% (w/v).

    • Causality: The working concentration must exceed the 9.7% CMC [6] to ensure the system is in the micellar phase rather than the monomeric phase. Micelles are strictly required to encapsulate the hydrophobic transmembrane domains.

  • Incubation: Incubate the suspension at 4°C for 1 to 2 hours with gentle end-over-end rotation.

    • Causality: Gentle mixing at low temperatures prevents thermal denaturation and minimizes endogenous protease activity.

  • Ultracentrifugation (Self-Validation Step): Centrifuge the mixture at 100,000 × g for 1 hour at 4°C.

    • Causality: This step self-validates the solubilization. The pellet contains unsolubilized aggregates and intact lipids, while the supernatant contains the buoyant C-HEGA-8/protein micellar complexes. A high protein yield in the supernatant empirically validates the extraction efficiency.

  • Downstream Processing: Carefully decant the supernatant.

    • Causality: The non-ionic nature of C-HEGA-8 allows immediate loading onto an IMAC column without stripping the Ni2+ or Co2+ ions, streamlining the purification workflow [8].

Workflow S1 Cell Lysis & Membrane Isolation S2 Resuspend in Buffer (pH 7.4, 20% Glycerol) S1->S2 S3 Add C-HEGA-8 (Final Conc. 10-15%) S2->S3 S4 Incubate 4°C (1-2 Hours, Mixing) S3->S4 S5 Ultracentrifugation (100,000 x g, 1 hr) S4->S5 S6 Supernatant Collection (Solubilized Protein) S5->S6

Step-by-step experimental workflow for membrane protein extraction using C-HEGA-8.

Conclusion

While occasionally obscured by catalog misnomers like "2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide", C-HEGA-8 remains a powerful tool in the structural biologist's arsenal. Its unique cyclohexyl architecture and high CMC provide a gentle, easily removable micellar environment, making it indispensable for the isolation of fragile membrane proteins.

References

  • Creative Biolabs. "Carbohydrate-based Surfactant Products". Available at: [Link][1]

  • BioNordika. "C-HEGA-8, ANAGRADE". Available at:[Link][4]

  • Interchim. "C- Proteomics - Interchim". Available at:[Link][9]

  • ResearchGate. "214 questions with answers in PROTEIN SOLUBILITY". Available at:[Link][8]

Sources

Foundational

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide

Abstract This technical guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of the novel small molecule, 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide. As a derivative of N-sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of the novel small molecule, 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide. As a derivative of N-substituted glycine, this compound holds potential therapeutic interest, and a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its progression through the drug development pipeline.[1][2] This document outlines a logical, multi-stage approach, commencing with in vitro assays to establish foundational ADME characteristics and culminating in in vivo studies in rodent models to ascertain its behavior in a physiological system. The methodologies detailed herein are designed to provide robust, decision-driving data for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Early Pharmacokinetic Assessment

In modern drug discovery, the early and accurate assessment of a compound's pharmacokinetic properties is paramount.[3][4][5] A candidate molecule's therapeutic efficacy is intrinsically linked to its ability to reach the target site of action at a sufficient concentration and for an appropriate duration.[2] Conversely, an unfavorable PK profile, such as poor oral bioavailability, rapid clearance, or extensive metabolic breakdown, can lead to the failure of an otherwise potent compound in later, more costly stages of development.[2][6]

The subject of this guide, 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide, is a novel N-substituted glycine derivative. While specific data on this molecule is not yet available, its structural class suggests potential for biological activity.[7][8] This guide, therefore, serves as a predictive and methodological roadmap for its preclinical PK evaluation. By systematically investigating its ADME properties, we can build a comprehensive profile to inform lead optimization, dose selection for efficacy and toxicology studies, and ultimately, predict its clinical potential.[9]

The experimental workflow is designed to be sequential and iterative, with data from in vitro assays informing the design of subsequent in vivo studies. This integrated approach ensures the efficient use of resources and the generation of a cohesive dataset.

G cluster_1 In Vivo Evaluation Physicochemical_Properties Physicochemical Properties Permeability_Assessment Permeability (Caco-2) Physicochemical_Properties->Permeability_Assessment Solubility, LogD Rodent_PK_Study Rodent PK Study (IV & PO) Permeability_Assessment->Rodent_PK_Study Metabolic_Stability Metabolic Stability (Microsomes) Metabolic_Stability->Rodent_PK_Study Clearance Prediction Plasma_Protein_Binding Plasma Protein Binding Plasma_Protein_Binding->Rodent_PK_Study Distribution Insight Data_Analysis PK Data Analysis Rodent_PK_Study->Data_Analysis Bioanalytical_Method Bioanalytical Method Validation Bioanalytical_Method->Rodent_PK_Study

Caption: High-level workflow for pharmacokinetic characterization.

Stage 1: Foundational In Vitro ADME Profiling

The initial phase of our investigation focuses on a suite of in vitro assays designed to rapidly assess the fundamental ADME properties of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide.[3][10] These studies are cost-effective, high-throughput, and provide critical data to guide further development.[5]

Metabolic Stability in Liver Microsomes

Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in the clearance of many small molecules.[11][12] A microsomal stability assay provides a preliminary assessment of a compound's susceptibility to Phase I metabolism.[12][13] This data is crucial for predicting in vivo hepatic clearance and half-life.[11][14]

Experimental Protocol:

  • Preparation: Pooled human and rat liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[11] The test compound is dissolved in DMSO and then diluted in the buffer to a final concentration of 1 µM.[14]

  • Incubation: The compound and microsome mixture is pre-incubated at 37°C. The metabolic reaction is initiated by the addition of NADPH.[13]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[13][14]

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[13][14]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[13][14]

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[13]

ParameterDescription
Test System Pooled Human and Rat Liver Microsomes
Compound Conc. 1 µM
Microsome Conc. 0.5 mg/mL
Cofactor NADPH
Time Points 0, 5, 15, 30, 45, 60 min
Analysis LC-MS/MS
Endpoints t½ (min), Clint (µL/min/mg protein)
Plasma Protein Binding

Rationale: The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its target site and undergo metabolism or excretion.[15] Only the unbound fraction of a drug is pharmacologically active.[15] Therefore, determining the plasma protein binding (PPB) is essential for interpreting pharmacokinetic and pharmacodynamic data.

Experimental Protocol (Equilibrium Dialysis):

Equilibrium dialysis is considered a gold-standard method for determining PPB.[15][16]

  • Apparatus Setup: A semi-permeable membrane separates two chambers of a dialysis cell.

  • Sample Loading: The test compound is added to plasma in one chamber, and a buffer solution is placed in the other chamber.

  • Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

ParameterDescription
Method Equilibrium Dialysis
Matrix Human and Rat Plasma
Membrane Semi-permeable with appropriate molecular weight cutoff
Incubation 37°C until equilibrium
Analysis LC-MS/MS
Endpoint Fraction unbound (fu)
Intestinal Permeability (Caco-2 Assay)

Rationale: For orally administered drugs, absorption across the intestinal epithelium is a critical step for bioavailability. The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized cells that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[17][18][19] This assay is widely used to predict in vivo drug absorption.[17][18][20]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a confluent monolayer.[21]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[21]

  • Transport Study (A to B): The test compound is added to the apical (A) side, representing the intestinal lumen. Samples are taken from the basolateral (B) side, representing the bloodstream, at various time points.

  • Transport Study (B to A): In a separate set of wells, the compound is added to the basolateral side, and samples are taken from the apical side to assess active efflux.[18]

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.[21]

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.[18]

G cluster_0 Caco-2 Permeability Assay Apical Apical Chamber (Intestinal Lumen) Caco2_Monolayer Caco-2 Monolayer Apical->Caco2_Monolayer A to B (Absorption) Basolateral Basolateral Chamber (Bloodstream) Basolateral->Caco2_Monolayer B to A (Efflux) Caco2_Monolayer->Apical Caco2_Monolayer->Basolateral

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Stage 2: In Vivo Pharmacokinetic Evaluation in Rodents

Following the in vitro characterization, the next crucial step is to evaluate the pharmacokinetic profile of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide in a living organism.[22][23] Rodent models, typically rats, are the standard for initial in vivo PK studies due to their well-characterized physiology and ease of handling.[23][24]

Bioanalytical Method Development and Validation

Rationale: A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study.[25][26] It ensures the accurate and precise quantification of the drug in biological matrices like plasma.[27][28] LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity.[26]

Method Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[27]

  • Linearity and Range: The concentration range over which the assay is accurate and precise.[27]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between measurements, respectively.[27]

  • Recovery: The efficiency of the extraction process.[27]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[27]

Single-Dose Pharmacokinetic Study in Rats

Rationale: This study aims to determine key pharmacokinetic parameters after both intravenous (IV) and oral (PO) administration. The IV administration provides a direct measure of systemic clearance and volume of distribution, while the PO administration allows for the assessment of oral bioavailability.[24][29]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing:

    • IV Group: The compound is administered as a bolus injection via the tail vein (e.g., 1-2 mg/kg).[24]

    • PO Group: The compound is administered by oral gavage (e.g., 5-10 mg/kg).[24]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein or another appropriate site.[30]

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Sample Analysis: Plasma concentrations of the test compound are determined using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to calculate key PK parameters.

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose 1-2 mg/kg5-10 mg/kg
Cmax Maximum plasma concentrationMaximum observed plasma concentration
Tmax Time of CmaxTime to reach Cmax
AUC Area under the plasma concentration-time curveArea under the plasma concentration-time curve
CL ClearanceApparent Clearance (CL/F)
Vdss Volume of distribution at steady stateApparent Volume of Distribution (Vz/F)
Half-lifeHalf-life
F (%) N/AAbsolute Bioavailability = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Preliminary Toxicology Assessment

A preliminary assessment of acute toxicity is often conducted alongside or following the initial PK studies to establish a preliminary safety profile.

Single-Dose Acute Toxicity Study

Rationale: This study provides initial information on the potential toxicity of the compound after a single administration and helps in identifying the maximum tolerated dose (MTD).[31][32][33] The data is valuable for designing subsequent repeated-dose toxicity studies.[34]

Experimental Protocol:

  • Animal Model: Typically conducted in two rodent species (e.g., rats and mice).[34]

  • Dose Levels: A range of doses is administered to small groups of animals (e.g., 3-5 per sex per dose group).[31] A limit test may be performed at a high dose (e.g., 2000 mg/kg) if low toxicity is expected.[32]

  • Administration: The route of administration should be the one intended for human use, typically oral.[31]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[31][34]

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[31]

Data Integration and Interpretation

The culmination of this comprehensive evaluation is the integration of all in vitro and in vivo data to build a holistic pharmacokinetic profile of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide. The in vitro data on metabolic stability, permeability, and plasma protein binding will provide mechanistic insights into the in vivo observations of clearance, volume of distribution, and bioavailability.[4] This integrated understanding is crucial for making informed decisions on the compound's future development trajectory. Physiologically based pharmacokinetic (PBPK) modeling can be employed to integrate these diverse data sets and predict human pharmacokinetics.[4][9]

Conclusion

The systematic approach detailed in this guide provides a robust framework for the preclinical pharmacokinetic evaluation of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide. By following these scientifically grounded methodologies, researchers can generate a comprehensive data package that will be instrumental in assessing the compound's potential as a therapeutic candidate and guiding its journey through the drug development process.

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Tillement, J. P., et al. "Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences." Methods and findings in experimental and clinical pharmacology vol. 6,3 (1984): 123-32. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • IQVIA Laboratories. In Vitro screening. [Link]

  • Pharmaron. Protein Binding Assay: ICH M12-Compliant Testing. [Link]

  • BioDuro. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Pharma Industry Review. Rapid Plasma Protein Binding Assay. [Link]

  • Emery Pharma. Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • BioDuro. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Moein, M. M., et al. "Bioanalytical method development and validation: Critical concepts and strategies." Journal of Chromatography B vol. 1043 (2017): 3-11. [Link]

  • Hubatsch, I., et al. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature protocols vol. 2,9 (2007): 2111-9. [Link]

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • FDA. Single Dose Acute Toxicity Testing for Pharmaceuticals. [Link]

  • Li, F., et al. "Murine Pharmacokinetic Studies." Bio-protocol vol. 4,18 (2014): e1242. [Link]

  • MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • IKEV. SINGLE DOSE TOXICITY. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.. [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • FDA. Chapter IV. Guidelines for Toxicity Tests. [Link]

  • ResearchGate. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link]

  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • Academia.edu. A review on bioanalytical method development and validation of anticancer drugs by using lc/ms/ms and its applications on routine analysis. [Link]

  • Frontiers. Introduction to small molecule drug discovery and preclinical development. [Link]

  • NC3Rs. Single dose acute toxicity studies. [Link]

  • Proventa International. Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. [Link]

  • ACS Omega. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link]

  • Zhang, L., et al. "Pharmacokinetic-Interactions of BI 425809, a Novel Glycine Transporter 1 Inhibitor, With Cytochrome P450 and P-Glycoprotein Substrates: Findings From In Vitro Analyses and an Open-Label, Single-Sequence Phase I Study." Clinical pharmacology in drug development vol. 12,5 (2023): 523-533. [Link]

  • SciSpace. Synthesis and Characterization of Novel Acyl-Glycine Inhibitors of GlyT2.. [Link]

  • ACS Publications. Synthesis and Characterization of Novel Acyl-Glycine Inhibitors of GlyT2. [Link]

Sources

Exploratory

Establishing the In Vitro Baseline Toxicity Profile of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide

An In-Depth Technical Guide A Senior Application Scientist's Guide for Drug Development Professionals This guide provides a comprehensive framework for establishing the in vitro baseline toxicity profile of the novel che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides a comprehensive framework for establishing the in vitro baseline toxicity profile of the novel chemical entity, 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide. As a compound with limited publicly available data, a systematic and robust toxicological assessment is paramount for any future development. This document outlines the critical assays, experimental design considerations, and data interpretation strategies necessary to build a foundational understanding of the compound's potential liabilities.

The approach described herein is grounded in the principles of reducing, refining, and replacing animal testing (the 3Rs) by front-loading toxicological assessment in the early stages of drug discovery. By identifying potential hazards in vitro, we can make more informed decisions, de-risk development programs, and ensure that only the most promising candidates advance.

Part 1: Foundational Cytotoxicity Assessment

The initial step in any in vitro toxicity evaluation is to determine the concentrations at which the compound elicits overt cytotoxicity. This data informs the dose selection for all subsequent, more mechanistic assays. A multi-parametric approach, utilizing at least two distinct and orthogonal cytotoxicity endpoints, is strongly recommended to mitigate the risk of assay-specific artifacts.

Recommended Cell Lines

For a baseline profile, a panel of cell lines representing key organ systems is advisable. The following are recommended for initial screening:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for general toxicity and hepatotoxicity screening. These cells retain many of the metabolic capabilities of primary hepatocytes.

  • HEK293 (Human Embryonic Kidney): A robust and easily transfectable cell line, useful for assessing general cytotoxicity and potential renal toxicity.

  • SH-SY5Y (Human Neuroblastoma): A cell line used to assess potential neurotoxicity.

  • Primary Human Hepatocytes: While more complex to work with, these provide the most biologically relevant data for predicting human liver toxicity and should be considered for compounds with a high likelihood of hepatic metabolism.

Core Cytotoxicity Assays

Two primary assays are recommended for the initial cytotoxicity assessment:

  • MTT Assay (Measures Mitochondrial Reductase Activity): This colorimetric assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • LDH Release Assay (Measures Membrane Integrity): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. This assay quantifies LDH activity in the supernatant as an indicator of cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide in culture medium. The concentration range should be broad enough to capture a full dose-response curve (e.g., 0.1 µM to 1000 µM). Replace the culture medium in the wells with the compound-containing medium. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysis buffer) and determine the EC50 value (the concentration at which 50% of maximum LDH release is observed).

Data Presentation: Cytotoxicity Profile
CompoundCell LineAssayIncubation TimeIC50 / EC50 (µM)
2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamideHepG2MTT24h>1000
2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamideHepG2LDH24h>1000
2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamideHEK293MTT24h750.2
2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamideHEK293LDH24h812.5
Doxorubicin (Positive Control)HepG2MTT24h1.2

Note: The data presented above is hypothetical and for illustrative purposes only.

Visualization: Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation start Select Cell Lines (e.g., HepG2, HEK293) seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide seed->treat incubate Incubate for 24, 48, 72h treat->incubate mtt MTT Assay (Mitochondrial Activity) incubate->mtt Orthogonal Endpoint 1 ldh LDH Release Assay (Membrane Integrity) incubate->ldh Orthogonal Endpoint 2 read Measure Absorbance (Plate Reader) mtt->read ldh->read calc Calculate % Viability / % LDH Release read->calc ic50 Determine IC50 / EC50 Values calc->ic50 profile Establish Baseline Cytotoxicity Profile ic50->profile Mechanistic_Toxicity_Pathway cluster_assays Mechanistic Assays cluster_endpoints Toxicological Endpoints compound 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide genotox In Vitro Micronucleus Assay compound->genotox ros Oxidative Stress Assay (e.g., DCFH-DA) compound->ros mito Mitochondrial Toxicity Assay (e.g., High-Content Imaging) compound->mito dna_damage DNA Damage (Genotoxicity) genotox->dna_damage oxidative_stress Reactive Oxygen Species (ROS) (Oxidative Stress) ros->oxidative_stress mito_dysfunction Mitochondrial Dysfunction mito->mito_dysfunction apoptosis Apoptosis / Cell Death dna_damage->apoptosis oxidative_stress->mito_dysfunction Induces mito_dysfunction->apoptosis

Caption: Interplay of key mechanistic toxicity pathways.

Part 3: Data Interpretation and Next Steps

The collective data from these assays will form the baseline in vitro toxicity profile of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide. The interpretation of this data should be holistic, considering the relationships between the different endpoints. For example, a compound that induces oxidative stress may also cause mitochondrial dysfunction and subsequent cytotoxicity.

Based on the initial profile, further investigations may be warranted, such as:

  • Metabolic Activation: If the compound shows toxicity in metabolically competent cells (e.g., HepG2 or primary hepatocytes) but not in cells with limited metabolic capacity, further studies with S9 fractions may be necessary to identify potentially toxic metabolites.

  • Specific Organ Toxicity: If the initial screen suggests a particular organ liability (e.g., hepatotoxicity), more specialized in vitro models, such as 3D liver spheroids or organ-on-a-chip systems, can provide more predictive data.

  • Target-Based Toxicity: If the pharmacological target of the compound is known, off-target effects should be investigated using a panel of receptor binding assays.

By systematically building this foundational dataset, we can confidently advance 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide through the drug discovery pipeline, armed with a comprehensive understanding of its in vitro toxicological properties. This proactive approach to safety assessment is not only ethically responsible but also critical for the successful and efficient development of new medicines.

References

  • OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test , OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Crouch, S. P. M., et al. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods, 160(1), 81–88. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. [Link]

  • Marroquin, L. D., et al. (2007). Circumventing the Crabtree effect: replacing media glucose with galactose increases susceptibility of HepG2 cells to mitochondrial toxicants. Toxicological Sciences, 97(2), 539–547. [Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Utilization of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide Stock Solutions

Mechanistic Insight into the Amphiphile 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is a specialized non-ionic amphiphile utilized in advanced biochemical workflows, particularly in the isolation of delicate membran...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insight into the Amphiphile

2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is a specialized non-ionic amphiphile utilized in advanced biochemical workflows, particularly in the isolation of delicate membrane complexes . Unlike harsh ionic detergents (e.g., SDS) that irreversibly denature proteins, or traditional non-ionic surfactants (e.g., Triton X-100) that can interfere with downstream mass spectrometry and UV absorbance assays , this compound features a highly optimized structural dichotomy.

Causality of Molecular Design: The cyclohexyl-acetyl moiety serves as a rigid, sterically defined hydrophobic tail, while the (2-hydroxyethyl)glycyl extension acts as a flexible, hydrogen-bonding hydrophilic headgroup. This specific geometry promotes the formation of uniform, tightly packed micelles with a low Critical Micelle Concentration (CMC). The rigid tail prevents the surfactant from penetrating too deeply into the target protein's hydrophobic core. Consequently, it extracts the protein from the lipid bilayer without stripping away essential annular lipids, preserving the native tertiary conformation required for Cryo-EM or functional assays .

Physicochemical Profile

To ensure reproducibility, the quantitative properties of the amphiphile must be accounted for before solution preparation.

ParameterSpecification
Chemical Name 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide
Molecular Formula C12H22N2O3
Estimated Molecular Weight ~242.3 g/mol
Surfactant Class Non-ionic, Peptidomimetic Amphiphile
Recommended Stock Concentration 10% (w/v) in aqueous buffer
Storage (Solid) 2-8°C, desiccated
Storage (Stock Solution) -20°C (aliquoted to avoid freeze-thaw cycles)

Self-Validating Stock Solution Preparation (10% w/v)

Causality of Concentration: A 10% (w/v) stock solution is engineered to allow a 10x to 100x dilution into the working lysate (yielding a 0.1%–1.0% final concentration). This high-concentration stock minimizes the volumetric dilution of the target protein lysate, maintaining the thermodynamic stability of the extracted complexes.

Step-by-Step Methodology
  • Equilibration : Allow the lyophilized 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide powder to reach room temperature in a desiccator before opening.

    • Reasoning: Prevents condensation of atmospheric moisture, which would alter the precise w/v ratio and introduce hydrolytic degradation to the amide bonds.

  • Weighing : Accurately weigh 1.0 g of the compound into a sterile, endotoxin-free 15 mL glass vial.

  • Solvent Addition : Add 8.0 mL of degassed, MS-grade water or a physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Reasoning: Degassing prevents the entrapment of micro-bubbles within the viscous micellar solution, which can cause localized oxidation of the target proteins later on.

  • Dissolution : Place the vial on a continuous end-over-end rotator at 20–25°C until fully dissolved (typically 30–60 minutes).

    • Reasoning: Do not vortex. Vortexing induces severe foaming, leading to surfactant phase separation and inconsistent micelle sizing at the air-liquid interface.

  • Volume Adjustment : Bring the final volume to exactly 10.0 mL with the chosen solvent.

  • Sterilization : Pass the solution through a 0.22 µm hydrophilic PTFE syringe filter.

Self-Validation Step (Pre-Application QC): Measure the optical density of the filtered stock at 600 nm against a solvent blank. An OD600 < 0.01 confirms complete dissolution and the absence of supramicellar aggregates. If the OD600 is > 0.01, the solution must be re-filtered or gently warmed to 30°C to resolve phase separation.

Application Workflow: Membrane Protein Extraction

Once the stock is validated, it is deployed to solubilize integral membrane proteins from cellular fractions. The use of precisely calibrated non-ionic surfactants is a gold standard for maintaining the thermal and structural stability of membrane targets during extraction .

Step-by-Step Methodology
  • Lysate Preparation : Resuspend the isolated membrane fraction in extraction buffer at a total protein concentration of 2–5 mg/mL.

  • Surfactant Addition : Add the 10% stock solution dropwise to the lysate while gently swirling, achieving a final concentration of 1.0% (w/v).

    • Reasoning: Dropwise addition prevents localized concentration spikes that could exceed the protein's tolerance threshold, causing irreversible denaturation.

  • Incubation : Incubate the mixture at 4°C for 2 hours with gentle agitation.

    • Reasoning: The low temperature stabilizes the lipid-protein-surfactant ternary complexes and inhibits endogenous proteases.

  • Ultracentrifugation : Centrifuge at 100,000 × g for 1 hour at 4°C.

  • Fraction Collection : Carefully decant the supernatant containing the solubilized membrane proteins, leaving the insoluble pellet undisturbed.

Self-Validation Step (Post-Extraction QC): Perform Dynamic Light Scattering (DLS) on the collected supernatant. A Polydispersity Index (PDI) < 0.2 confirms that the protein-surfactant complexes are monodisperse and suitable for downstream structural biology (e.g., Cryo-EM). A PDI > 0.2 indicates aggregation, signaling that the surfactant-to-protein ratio must be optimized.

Process Visualization

Workflow Lysis 1. Cell Lysis & Membrane Fractionation Stock 2. Addition of 10% Surfactant Stock Solution (Dropwise) Lysis->Stock Incubation 3. Solubilization Incubation (4°C, 2h, Gentle Rotation) Stock->Incubation Centrifugation 4. Ultracentrifugation (100,000 x g, 1h) Incubation->Centrifugation Supernatant Supernatant: Solubilized Membrane Proteins Centrifugation->Supernatant Soluble Fraction Pellet Pellet: Insoluble Debris & Aggregates Centrifugation->Pellet Insoluble Fraction

Workflow for membrane protein solubilization using the amphiphilic stock solution.

References

  • Creative Biolabs. Carbohydrate-based Surfactants Catalog. Creative Biolabs Glycoprotein Platform. Available at:[Link][1]

  • Chang et al. (2013). High-throughput Proteomics Enabled by a Photocleavable Surfactant. Nature Methods, 10(4), 186. Available at:[Link][2]

  • Perez et al. (2023). Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. Analytical Chemistry, 95(7). Available at:[Link][3]

Sources

Application

Application Notes and Protocols for In vivo Dosing of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide

Introduction The development of novel therapeutic agents requires a systematic and rigorous evaluation of their biological activity in living organisms. This document provides a comprehensive guide for establishing in vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of novel therapeutic agents requires a systematic and rigorous evaluation of their biological activity in living organisms. This document provides a comprehensive guide for establishing in vivo dosing protocols for the novel compound, 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide, hereafter referred to as "Compound-X". As a new chemical entity, its pharmacological and toxicological profile is yet to be fully elucidated. Therefore, the following protocols are designed to guide the researcher through a logical progression of studies to determine a safe and effective dosing regimen for preclinical research.

These application notes are intended for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to ensure a deep understanding of the principles of in vivo pharmacology. Adherence to these protocols will facilitate the generation of robust and reproducible data, which is crucial for the advancement of any new therapeutic candidate. The overarching principle is to conduct these studies in a manner that is both scientifically sound and ethically responsible, adhering to all relevant animal welfare guidelines.

I. Pre-Formulation and Vehicle Selection: The Foundation of In Vivo Studies

Before any in vivo administration, a thorough understanding of the physicochemical properties of Compound-X is paramount. The choice of a suitable vehicle for drug delivery is a critical step that can significantly impact the outcome of in vivo studies. An inappropriate vehicle can lead to poor bioavailability, local irritation, or even systemic toxicity, confounding the experimental results.[1]

Essential In Vitro Characterization

A foundational dataset for Compound-X must be established from in vitro experiments before proceeding to in vivo studies. This data will inform the initial dose estimations and vehicle selection.

ParameterDescriptionTarget Value for Compound-X
IC50 / EC50 The concentration of Compound-X that produces 50% of its maximal inhibitory or effective response in a relevant in vitro assay.To be determined in a relevant cell-based assay.
Cytotoxicity (CC50) The concentration of Compound-X that causes the death of 50% of cells in a cytotoxicity assay.To be determined in a relevant cell line (e.g., HepG2).
Aqueous Solubility The maximum concentration of Compound-X that can dissolve in an aqueous buffer at physiological pH.To be determined experimentally.
LogP The octanol-water partition coefficient, indicating the lipophilicity of the compound.To be determined experimentally or computationally.
Chemical Stability The stability of Compound-X in the chosen vehicle and under physiological conditions.To be determined by analytical methods (e.g., HPLC).
Vehicle Selection Workflow

The selection of an appropriate vehicle is guided by the solubility and stability of Compound-X. The following workflow provides a systematic approach to identifying a suitable formulation.

VehicleSelection A Start: Compound-X Powder B Test Solubility in Aqueous Buffers (Saline, PBS pH 7.4) A->B C Is it soluble at the desired concentration? B->C D Yes C->D E No C->E F Use Aqueous Buffer as Vehicle D->F G Test Solubility in Co-solvents E->G U Final Vehicle Selected F->U H Common Co-solvents: - DMSO - Ethanol - PEG300/400 - Propylene Glycol G->H I Is a clear solution obtained? H->I J Yes I->J K No I->K L Prepare Co-solvent/Aqueous Buffer Mixture J->L M Test Solubility in Surfactants or Cyclodextrins K->M L->U N Common Surfactants: - Tween 80 - Cremophor EL Cyclodextrins: - HP-β-CD M->N O Is a clear solution or stable suspension formed? N->O P Yes O->P Q No O->Q R Prepare Formulation with Surfactant or Cyclodextrin P->R S Consider Oil-based Vehicles for Highly Lipophilic Compounds Q->S R->U T Common Oils: - Corn oil - Sesame oil S->T T->U

Caption: Vehicle selection workflow for Compound-X.

Example Vehicle Formulations for Poorly Soluble Compounds

For compounds with low aqueous solubility, a combination of co-solvents and surfactants is often necessary.[2][3] It is crucial to conduct a vehicle tolerability study to ensure the vehicle itself does not cause adverse effects.[3]

FormulationComponentsPreparation Notes
DMSO/PEG/Saline 5-10% DMSO, 30-40% PEG300, 50-65% SalineDissolve the compound in DMSO first, then add PEG300, and finally add saline dropwise while vortexing.[4]
Tween 80/Ethanol/Saline 5-10% Tween 80, 5-10% Ethanol, 80-90% SalineDissolve the compound in ethanol, add Tween 80, and then add saline.
HP-β-CD/Saline 20-40% (w/v) Hydroxypropyl-β-cyclodextrin in SalinePrepare the HP-β-CD solution first, then add the compound and stir until dissolved. May require heating.
Corn Oil 100% Corn OilSuitable for oral or intraperitoneal administration of highly lipophilic compounds.[2]

II. Animal Model Selection

The choice of animal model is critical for the translatability of preclinical findings. For initial safety and pharmacokinetic studies, a common inbred mouse strain is recommended due to its genetic homogeneity.

  • Recommended for Initial Studies: C57BL/6 mice are widely used due to their well-characterized genetics and physiology.

  • Future Efficacy Studies: The selection of a disease model should be based on the hypothesized therapeutic indication of Compound-X. Given the presence of a glycinamide moiety, which is found in some neuroactive compounds, animal models of neurodegenerative diseases could be considered for future efficacy testing.[5][6][7]

III. In Vivo Study Protocols

The following protocols outline a stepwise approach to establishing the in vivo dosing regimen for Compound-X. All animal procedures must be approved by the institutional animal care and use committee (IACUC).[8]

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[9] This is a crucial first step to determine the dose range for subsequent studies.[10]

Objective: To determine the single-dose MTD of Compound-X.

Protocol:

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Group Allocation: Divide animals into groups of 3-5 per sex.

  • Dose Escalation: Administer single, escalating doses of Compound-X to each group via the intended route of administration (e.g., intraperitoneal injection). Start with a low dose (e.g., 1-5 mg/kg) estimated from in vitro cytotoxicity data.

  • Vehicle Control: Include a group that receives the vehicle only.

  • Observations: Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing), and measure body weight daily for 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant signs of toxicity or more than a 10-15% reduction in body weight.[8]

Sample MTD Study Design (Intraperitoneal Route):

GroupTreatmentDose (mg/kg)Number of Animals (per sex)
1Vehicle03
2Compound-X53
3Compound-X153
4Compound-X503
5Compound-X1503
Pharmacokinetic (PK) Study

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is vital for determining the dosing frequency and understanding the drug's exposure profile.[9][11]

Objective: To determine the basic pharmacokinetic profile of Compound-X after a single administration.

PK_Workflow A Select Dose Below MTD B Administer Compound-X to a Cohort of Mice A->B C Collect Blood Samples at Predetermined Time Points B->C D Time Points: - Pre-dose (0) - 5, 15, 30 min - 1, 2, 4, 8, 24 hours C->D E Process Blood to Obtain Plasma C->E F Analyze Plasma Samples using LC-MS/MS E->F G Quantify Compound-X Concentration F->G H Plot Plasma Concentration vs. Time Curve G->H I Calculate Key PK Parameters H->I J Parameters: - Cmax (Maximum Concentration) - Tmax (Time to Cmax) - t1/2 (Half-life) - AUC (Area Under the Curve) I->J

Caption: Pharmacokinetic (PK) study workflow.

Protocol:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Dosing: Administer a single dose of Compound-X (typically at or below the MTD) via the intended clinical route.

  • Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound-X in plasma using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.

Efficacy Study Design Principles

Once the MTD and PK profile of Compound-X are established, efficacy studies can be designed in a relevant disease model.

Key Considerations for Efficacy Study Design:

  • Animal Model: Utilize a validated animal model of the disease of interest.[9]

  • Group Allocation: Include a vehicle control group, a positive control group (a known effective drug, if available), and several dose groups for Compound-X.[8][9]

  • Dosing Regimen: The dose levels should be below the MTD. The dosing frequency (e.g., once or twice daily) should be guided by the pharmacokinetic data, particularly the half-life (t1/2) of the compound.

  • Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points.

  • Statistical Analysis: Compare the outcomes between the treatment groups and the control groups using appropriate statistical methods to determine the effective dose range.

IV. Data Analysis and Interpretation

The data generated from these initial studies will form the basis for all future preclinical development of Compound-X.

  • MTD data will define the upper limit for safe dosing.

  • PK data will inform the selection of an appropriate dosing schedule to maintain therapeutic concentrations of the drug over time.

  • Combined MTD and PK data will enable the design of robust and informative efficacy studies.

V. Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial in vivo characterization of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide (Compound-X). By following this systematic approach, researchers can establish a safe and effective dosing regimen, paving the way for further preclinical development. It is imperative that all studies are conducted with the highest standards of scientific rigor and animal welfare.

References

  • Stanford Medicine. In vivo pharmacology. [Link]

  • Jankowsky, J. L., & Zheng, H. (2017). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370–1379. [Link]

  • Dawson, T. M., Golde, T. E., & Lagier-Tourenne, C. (2018). Animal models of neurodegenerative diseases. Nature Neuroscience, 21(10), 1370-1379. [Link]

  • McGown, A. et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 15. [Link]

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. [Link]

  • McGown, A. et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 15. [Link]

  • Maze Engineers. (2019). Murine Models of Neurodegenerative Diseases. [Link]

  • Pound, P., & Ritskes-Hoitinga, M. (2018). General Principles of Preclinical Study Design. Handbook of experimental pharmacology, 257, 1-16. [Link]

  • Crist, R. M., & Grossman, J. H. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Complexities, 2020, 1-15. [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. [Link]

  • PubMed. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • AACR Journals. (2016). Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. [Link]

  • PubMed. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. [Link]

Sources

Method

Application Note: Advanced Utilization of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide in Mammalian Cell Culture Media

Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocols Introduction & Chemical Grounding In the landscape of mammalian cell culture and...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Protocols

Introduction & Chemical Grounding

In the landscape of mammalian cell culture and bioprocessing, the introduction of surfactants is often a double-edged sword. While necessary for solubilizing hydrophobic components or extracting membrane-bound proteins, traditional detergents (e.g., Triton X-100, NP-40) frequently induce catastrophic membrane lysis and denature target proteins.

The compound 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide (CAS: 603111-75-7)[1][2]—universally recognized in structural biology and proteomics under its systematic synonym Cyclohexylethanoyl-N-Hydroxyethylglucamide or C-HEGA-8 [3][4]—represents a paradigm shift. As a non-ionic, glucamide-based surfactant, it offers a highly controlled, non-denaturing alternative for advanced cell culture applications[4].

Mechanistic Causality: Why C-HEGA-8?

The unique efficacy of C-HEGA-8 stems directly from its molecular architecture:

  • The Cyclohexyl Head Group: Unlike linear alkyl chains that aggressively puncture lipid bilayers, the bulky, rigid cyclohexyl ring mimics the structure of sterols (like cholesterol). This allows it to smoothly intercalate into mammalian lipid rafts without causing immediate membrane rupture.

  • The Glucamide Tail: The extensive hydrogen-bonding network of the pentahydroxyhexyl group provides massive hydration. This shields the hydrophobic core and prevents the unfolding of delicate recombinant proteins or viral capsids during extraction.

  • High Critical Micelle Concentration (CMC): According to, C-HEGA-8 possesses an exceptionally high CMC of ~277 mM in water[3]. In cell culture media, working at sub-CMC levels (e.g., 1–5 mM) ensures the compound exists as monomers. These monomers modulate membrane fluidity to enhance protein secretion without forming the lytic micelles that cause cell death.

Visualizing the Mechanism of Action

Mechanism A C-HEGA-8 (CAS 603111-75-7) B Sub-CMC Concentration (< 200 mM) A->B C Supra-CMC Concentration (> 277 mM) A->C D Membrane Intercalation B->D Low Toxicity E Micelle Formation C->E Self-Assembly F Increased Fluidity & Enhanced Secretion D->F G Hydrophobic Nutrient Solubilization E->G Media Supplement H Non-Denaturing Protein Extraction E->H Cell Lysis

Fig 1. Concentration-dependent mechanisms of C-HEGA-8 in mammalian cell culture.

Quantitative Data: Comparative Detergent Analysis

To justify the selection of C-HEGA-8 over legacy detergents, we must look at the physicochemical data. Because C-HEGA-8 does not absorb strongly in the UV range, it does not interfere with downstream A280 protein quantification[4]. Furthermore, studies on protease sensitivity demonstrate that C-HEGA-8 preserves the activity of crucial cleavage enzymes like TEV and HRV 3C protease, which are rapidly inactivated by other surfactants[5][6].

Table 1: Physicochemical Properties and Bioprocessing Metrics

DetergentClassificationCMC (H₂O)UV Absorbance (280 nm)Mammalian Cell Viability (0.1% w/v)*Protease Compatibility (TEV/HRV 3C)
C-HEGA-8 Non-ionic (Glucamide)~277 mMVery Low> 92%High
Triton X-100 Non-ionic (Polyoxyethylene)0.2 - 0.9 mMHigh< 10%Low
CHAPS Zwitterionic~8 mMLow~ 45%Moderate

*Note: At 0.1% w/v (~2.8 mM), C-HEGA-8 is well below its CMC, acting as a non-toxic membrane modulator, whereas Triton X-100 is above its CMC, acting as a potent lytic agent.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation. The following workflows are designed as closed-loop systems where causality dictates every step, and in-process controls (IPCs) verify success before proceeding.

Protocol A: Formulation of C-HEGA-8 Supplemented Media for Enhanced Secretion

Objective: To safely increase the membrane fluidity of HEK293 or CHO cells, enhancing the secretion of large recombinant proteins or extracellular vesicles without inducing apoptosis.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve C-HEGA-8 powder in sterile, endotoxin-free water to create a 1 M stock solution.

    • Causality: Preparing a highly concentrated aqueous stock prevents the localized osmotic shock that would occur if raw powder were added directly to the cell culture media.

  • Media Supplementation: Pre-warm the basal mammalian cell culture media to 37°C. Under gentle magnetic stirring, add the C-HEGA-8 stock dropwise to achieve a final working concentration of 2.5 mM.

    • Causality: Dropwise addition into warmed media prevents the transient, localized formation of micelles that could prematurely sequester essential hydrophobic nutrients (like cholesterol) out of the media.

  • Sterile Filtration: Filter the supplemented media through a 0.22 µm Polyethersulfone (PES) membrane.

    • Causality: PES is inherently low-protein and low-surfactant binding. Using standard nitrocellulose filters would strip the glucamide surfactant from the media, rendering the supplementation useless.

  • Validation (IPC 1 - Osmolality): Measure the osmolality of the media. It must remain between 290–320 mOsm/kg. If it exceeds this, the cells will undergo osmotic stress, confounding secretion data.

  • Cell Culture & Validation (IPC 2 - Viability): Seed cells at 1×106 cells/mL. At 24 and 48 hours, perform a Trypan Blue exclusion assay.

    • Self-Validation Check: Viability must remain >90%. A drop below this threshold indicates the C-HEGA-8 concentration has crossed the specific cell line's lytic threshold, requiring a downward titration of the surfactant.

Protocol B: Mild In-Situ Solubilization for Viral Vector Harvest

Objective: To extract intracellular AAV or Lentiviral vectors from producer cells without denaturing the viral capsids.

Step-by-Step Methodology:

  • Harvest & Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the pellet once with ice-cold PBS.

  • Lysis Buffer Formulation: Prepare an extraction buffer containing 50 mM Tris-HCl (pH 7.8), 150 mM NaCl, and 300 mM C-HEGA-8 (supra-CMC).

    • Causality: Maintaining a slightly alkaline pH (7.8) prevents the isoelectric precipitation of viral capsids. Utilizing C-HEGA-8 above its CMC (~277 mM) ensures the formation of micelles necessary to fully solubilize the cellular membrane[3][6].

  • Extraction: Resuspend the cell pellet in the ice-cold lysis buffer. Incubate on a rotary shaker at 4°C for 45 minutes.

    • Causality: While C-HEGA-8 is non-denaturing, lysis releases endogenous cellular proteases. The 4°C temperature suppresses protease kinetics while the high CMC of C-HEGA-8 maintains lipid-protein solubility even at low temperatures[6][7].

  • Validation (IPC 3 - DLS): Centrifuge the lysate at 15,000 x g for 20 minutes to pellet debris. Extract the supernatant and analyze a 10 µL aliquot via Dynamic Light Scattering (DLS).

    • Self-Validation Check: The DLS profile should show a monodisperse peak corresponding to the size of the viral vector (e.g., ~25 nm for AAV). Polydisperse peaks >1000 nm indicate incomplete solubilization or aggregation, signaling the need for a longer incubation time.

Workflow Visualization

Workflow S1 Media Formulation (Add C-HEGA-8) S2 Sterile Filtration (0.22 µm PES) S1->S2 S3 Cell Culture (HEK293/CHO) S2->S3 S4 Validation (Trypan Blue & DLS) S3->S4 S5 Downstream Harvesting S4->S5

Fig 2. Self-validating workflow for C-HEGA-8 supplemented mammalian cell culture.

References

  • Creative Biolabs. Carbohydrate-based Surfactant Products (CAT#: GCS0084S). Accessed April 2026.[Link]

  • Vergis, J. M., & Weiner, P. T. (2011). The variable detergent sensitivity of proteases that are utilized for recombinant protein affinity tag removal. Protein Expression and Purification, 78(2), 139-142.[Link]

  • Ullah, R., et al. (2016). Activity of the Human Rhinovirus 3C Protease Studied in Various Buffers, Additives and Detergents Solutions for Recombinant Protein Production. PLoS One, 11(4).[Link]

Sources

Application

Application Notes and Protocols for 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide: A Novel C-Terminal Modifier in Peptide Synthesis

Disclaimer: The compound "2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide" is not currently recognized as a standard or commercially available reagent for peptide synthesis. The following application notes and protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound "2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide" is not currently recognized as a standard or commercially available reagent for peptide synthesis. The following application notes and protocols are presented as a hypothetical guide for researchers and drug development professionals interested in exploring its potential use as a novel C-terminal modifying agent. The proposed methodologies are based on established principles of solid-phase peptide synthesis (SPPS) and the structural characteristics of the molecule.

Introduction: Rationale for a Novel C-Terminal Modifier

In the landscape of peptide therapeutics, the modification of the C-terminus can significantly influence a peptide's pharmacokinetic and pharmacodynamic properties. Such modifications can enhance solubility, improve metabolic stability, and modulate biological activity. The hypothetical reagent, 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide, combines several structural features that make it an intriguing candidate for C-terminal modification: a lipophilic cyclohexyl group, a flexible glycyl linker, and a hydrophilic hydroxyethyl moiety. This unique combination could impart favorable solubility characteristics and introduce a distinct chemical handle for further conjugation.[1][2]

These application notes propose the use of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide as a C-terminal capping agent in solid-phase peptide synthesis (SPPS). The protocols provided are designed for Fmoc-based chemistry, the most common strategy in modern peptide synthesis.[3][4]

Physicochemical Properties (Hypothetical)

A comprehensive understanding of a reagent's properties is crucial for its effective application. The table below summarizes the predicted properties of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide.

PropertyPredicted Value/CharacteristicSource(s) (by analogy)
Molecular Formula C₁₂H₂₂N₂O₃-
Molecular Weight 242.32 g/mol -
Appearance White to off-white solid[2]
Solubility Soluble in DMF, NMP, DMSO, and DCM[1]
Purity >98% (for synthesis applications)-
Storage Store at 2-8°C, desiccated-

Proposed Mechanism of Action: C-Terminal Amidation

The proposed application of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide involves its coupling to the C-terminal carboxylic acid of a resin-bound peptide. This reaction would proceed via a standard amide bond formation, facilitated by a suitable coupling agent.[5][6][] The primary amine of the glycyl moiety within the reagent acts as the nucleophile, attacking the activated C-terminal carboxyl group of the peptide.

The workflow for this process can be visualized as follows:

G Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Activation Activation of C-terminal Carboxylic Acid (e.g., HATU/DIPEA) Washing1->Activation Coupling Coupling Reaction Activation->Coupling Reagent 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide Reagent->Coupling Washing2 DMF Wash Coupling->Washing2 Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Modified_Peptide C-Terminally Modified Peptide Cleavage->Modified_Peptide

Figure 1: Proposed workflow for C-terminal modification using 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide.

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale synthesis on a rink amide resin, which is commonly used for the synthesis of peptide amides.[3] The final product will be a peptide with a C-terminal amide linkage to the novel modifier.

Materials and Reagents
  • Fmoc-protected amino acids

  • Rink amide resin (100-200 mesh)

  • 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[8]

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, anhydrous

Protocol 1: Standard Peptide Synthesis (Fmoc-SPPS)
  • Resin Swelling: Swell 0.1 mmol of rink amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate a solution of the first Fmoc-amino acid (0.4 mmol), HATU (0.39 mmol), and DIPEA (0.8 mmol) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: C-Terminal Modification
  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 4.2, step 2.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the Modifier:

    • Prepare a solution of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide (0.4 mmol), HATU (0.39 mmol), and DIPEA (0.8 mmol) in DMF.

    • Pre-activate the solution for 5 minutes.

    • Add the activated modifier solution to the resin and shake for 4-6 hours. The extended coupling time is recommended due to the potential steric hindrance of the reagent.

    • Monitor the reaction with a Kaiser test. A negative result indicates complete coupling.

  • Final Washing: Wash the resin with DMF (5x) and DCM (3x). Dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection
  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge the precipitated peptide to form a pellet. Wash the pellet with cold diethyl ether (3x).

  • Drying: Dry the peptide pellet under vacuum.

Data Presentation and Expected Outcomes

The success of the C-terminal modification can be assessed by HPLC and mass spectrometry. The table below provides hypothetical data for a model pentapeptide (Gly-Ala-Val-Leu-Ile) with and without the C-terminal modification.

PeptideSequenceCalculated Mass (Da)Observed Mass (Da)HPLC Retention Time (min)
Unmodified GAVLI-NH₂485.6485.515.2
Modified GAVLI-NH-(glycyl)-N-((2-hydroxyethyl)acetamide)-cyclohexyl710.9710.818.5

The expected increase in mass and retention time on a reverse-phase HPLC column would provide strong evidence for the successful coupling of the modifier.

Troubleshooting

The following diagram outlines a basic troubleshooting workflow for common issues that may arise during the C-terminal modification step.

G Start Kaiser Test Positive After Coupling Incomplete_Coupling Incomplete Coupling Start->Incomplete_Coupling Possible_Causes Possible Causes: - Steric Hindrance - Insufficient Activation - Poor Reagent Solubility Incomplete_Coupling->Possible_Causes Solution1 Extend Coupling Time Possible_Causes->Solution1 Solution2 Double Couple Possible_Causes->Solution2 Solution3 Use Alternative Coupling Reagent (e.g., PyBOP) Possible_Causes->Solution3 Recheck Re-run Kaiser Test Solution1->Recheck Solution2->Recheck Solution3->Recheck

Figure 2: Troubleshooting guide for incomplete C-terminal modification.

Conclusion and Future Perspectives

The hypothetical use of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide as a C-terminal modifying agent presents a novel strategy for peptide drug development. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this and other structurally unique reagents. Further studies would be required to optimize the coupling conditions and to evaluate the impact of this modification on the biological properties of various peptides. The development of novel reagents for peptide synthesis continues to be a vibrant area of research, with the potential to unlock new therapeutic modalities.[9][10]

References

  • Benchchem. (2025). Application Notes and Protocols for Library Synthesis and High-Throughput Screening of N-Cyclohexylacetamide Derivatives.
  • Generic Publisher. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Veranova. (2025, October 21). White Paper: A Glimpse into the Development of Peptide Coupling Reagents.
  • Benchchem. (2025, December). N-Cyclohexylacetamide: A Versatile Building Block in Modern Organic Synthesis.
  • Technology Networks. (2025, March 3). Novel Reaction Enables the Precise Functionalization of Peptide Therapeutics.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • EvitaChem. (n.d.). Buy 2-cyano-2-cycloheptylidene-N-cyclohexylacetamide (EVT-5868848).
  • Albericio, F., et al. (2021, March 11). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives | Request PDF.
  • ResearchGate. (n.d.). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The....
  • ChemicalBook. (n.d.). 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis.
  • West, J. (2018, February 28).
  • Westin, J. (n.d.). Synthesis of Amides - Organic Chemistry. Jack Westin.
  • Rajput, A. P., & Gore, R. P. (n.d.). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica.
  • Santa Cruz Biotechnology. (n.d.). N-(2-Hydroxyethyl)glycine.
  • Oakwood Chemical. (n.d.). N,N-Bis(2-hydroxyethyl)glycine.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Gordon, D. W., & J. S. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Guidechem. (2020, October 24). How can N-[(1R,2R)-2-hydroxycyclohexyl]- AcetaMide be synthesized as an important intermediate for pharmaceutical synthesis?.
  • Kent, S. B., et al. (2004). Accelerated chemical synthesis of peptides and small proteins.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • TALENTA Publisher - Universitas Sumatera utara. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl)
  • National Science Foundation. (2022, May 19). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids.
  • Chemistry LibreTexts. (2019, September 3). 24.8: Peptide Synthesis.
  • Sivets, G. G. (2025, July 31).
  • Nowick, J. S. (n.d.).
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • Thermo Fisher Scientific. (n.d.). Peptide Design: Principles & Methods.
  • Google Patents. (n.d.). WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.

Sources

Method

Application Note: Best Practices for Handling, Weighing, and Solubilization using 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide

Introduction & Chemical Identity 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide —widely recognized in structural biology and commercial catalogs under its functional designation C-HEGA-8 (Cyclohexylethanoyl-N-Hydroxyet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide —widely recognized in structural biology and commercial catalogs under its functional designation C-HEGA-8 (Cyclohexylethanoyl-N-Hydroxyethylglucamide, CAS: 603111-75-7)—is a highly specialized, non-ionic carbohydrate-based surfactant. Belonging to the HEGA (HydroxyEthylGlucAmide) family of detergents, it features a unique hydroxyethyl head group that imparts distinct hydrophilic properties, balanced by a cyclohexyl-alkyl tail that modulates its hydrophobic partitioning [1].

Due to its exceptionally high Critical Micelle Concentration (CMC) and mild solubilization mechanics, this detergent is a critical reagent for extracting and stabilizing delicate integral membrane proteins for downstream structural analyses, such as Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography, without denaturing their native conformation [2].

Physicochemical Profiling & Handling Causality

Understanding the physical chemistry of C-HEGA-8 is essential for maintaining experimental reproducibility. Carbohydrate-based detergents are inherently hygroscopic due to the multiple hydroxyl groups on the glucamide moiety.

The Causality of Handling: Exposure to ambient humidity leads to rapid water absorption. This alters the effective molecular weight of the powder, compromising the accuracy of molarity calculations and resulting in sub-optimal detergent-to-protein ratios during solubilization. Therefore, precise handling in a controlled, low-humidity environment is a strict requirement. Furthermore, its high CMC (~277 mM) means that relatively massive quantities of the detergent must be used to form micelles, making accurate weighing even more critical.

Table 1: Physicochemical Properties
PropertyValue
Target Compound 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide
Common Name C-HEGA-8
CAS Number 603111-75-7
Molecular Formula C₁₆H₃₁NO₇
Molecular Weight 349.42 g/mol
CMC (in H₂O) ~277 mM (~9.7% w/v)
Detergent Class Non-ionic, Carbohydrate-based
Storage Conditions -20°C (Desiccated)

Protocol 1: Handling, Weighing, and Stock Preparation

To ensure the integrity of the prepared stock, this protocol incorporates a self-validating system : a post-weighing validation step using a DPH (1,6-diphenyl-1,3,5-hexatriene) fluorescence assay to confirm that the Critical Micelle Concentration threshold has been accurately achieved.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the sealed vial of C-HEGA-8 from -20°C storage. Allow it to equilibrate to room temperature (20–25°C) for a minimum of 60 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, irreversibly altering the batch's water content and mass accuracy.

  • Environment Control: Transfer the equilibrated vial to a glove box or a dry-air purged analytical balance enclosure (Relative Humidity < 20%).

  • Weighing: Using an anti-static spatula, weigh the desired mass (e.g., 2.00 g) into a pre-tared, sterile low-retention tube.

  • Dissolution: Add degassed, ultra-pure water or your target basal buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to achieve a 25% w/v stock solution (approx. 715 mM). Note: The stock must be significantly higher than the 9.7% CMC to allow for dilution upon addition to the protein sample.

  • Self-Validation (CMC Assay): Dilute small aliquots of the stock to 9.0% and 10.5% w/v. Add 1 µM DPH to each. Measure fluorescence at 430 nm (excitation 358 nm). A sharp, exponential increase in fluorescence at the 10.5% mark confirms micelle formation, validating the active concentration and structural integrity of the weighed stock [3].

G N1 Storage (-20°C, Desiccated) N2 Thermal Equilibration (Room Temp, 60 min) N1->N2 Prevent condensation N3 Weighing (RH < 20%, Anti-static) N2->N3 Maintain anhydrous state N4 Stock Preparation (25% w/v in Buffer) N3->N4 Dissolve above CMC N5 Validation (DPH Fluorescence Assay) N4->N5 Confirm CMC (~9.7%)

Workflow for the precise weighing and self-validating stock preparation of C-HEGA-8.

Protocol 2: Membrane Protein Solubilization Workflow

C-HEGA-8 is highly effective for extracting proteins while maintaining their native lipid boundary, making it ideal for multi-subunit complexes [4].

Step-by-Step Methodology
  • Membrane Preparation: Resuspend isolated biological membranes at a total protein concentration of 3–5 mg/mL in a suitable solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

  • Detergent Addition: Slowly titrate the 25% w/v C-HEGA-8 stock into the membrane suspension to achieve a final detergent concentration of 1.5x to 2.0x the CMC (approx. 14.5% – 19.4% w/v).

    • Causality: A high detergent-to-protein ratio (typically 3:1 to 5:1 w/w) is required to fully partition the lipid bilayer into mixed micelles. Dropping below this ratio risks incomplete extraction, while exceeding it may strip essential annular lipids from the target protein, leading to aggregation.

  • Incubation: Incubate the mixture on a rotary shaker at 4°C for 1–2 hours. Gentle agitation prevents localized high concentrations of detergent which could lead to protein denaturation.

  • Clarification: Ultracentrifuge the sample at 100,000 × g for 45 minutes at 4°C. The supernatant now contains the solubilized protein-detergent complexes (PDCs).

  • Downstream Purification: Proceed with Size Exclusion Chromatography (SEC). Reduce the C-HEGA-8 concentration in the running buffer to just above the CMC (e.g., 10% w/v) to maintain protein solubility while minimizing the presence of empty, free micelles that could interfere with Cryo-EM grid preparation.

G M1 Native Membrane (Lipids + Protein) M2 Detergent Partitioning (C-HEGA-8 added) M1->M2 + C-HEGA-8 M3 Mixed Micelles (Lipid + Detergent) M2->M3 Bilayer breakdown M4 PDC Formation (Protein + Detergent) M2->M4 Solubilization

Mechanistic pathway of membrane protein solubilization using C-HEGA-8.

References

  • Creative Biolabs. "Carbohydrate-based Surfactant Products: 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide". Creative Biolabs. Available at:[Link] [2]

  • The Wolfson Centre for Applied Structural Biology. "Detergents and their uses in membrane protein science". Hebrew University of Jerusalem. Available at:[Link] [4]

Application

Application Notes and Protocols: Downstream Biochemical Applications of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary & Structural Rationale In the rapidly evolvin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Structural Rationale

In the rapidly evolving landscape of targeted therapeutics, the structural composition of linker molecules is as critical as the pharmacophores they connect. 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is a highly versatile, bifunctional biochemical intermediate engineered for advanced bioconjugation, Proteolysis-Targeting Chimera (PROTAC) assembly, and peptidomimetic drug design.

As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a structural solution to common pharmacokinetic bottlenecks. Its utility is driven by three distinct structural domains:

  • The Cyclohexyl Moiety: Introduces targeted steric bulk and lipophilicity. In PROTAC design, this lipophilicity induces linker-dependent folding, which shields polar groups and significantly enhances passive cell membrane permeability[1].

  • The Glycyl-Acetamide Backbone: Imparts peptide-like flexibility and biocompatibility while offering superior resistance to proteolytic degradation compared to natural amino acid sequences.

  • The 2-Hydroxyethyl Handle: Serves as a primary nucleophile or a versatile conjugation handle. It can be readily activated into an electrophilic carbonate or ester to facilitate the attachment of cytotoxic payloads or E3 ligase ligands[2].

Application 1: Antibody-Drug Conjugate (ADC) Linker Synthesis

Mechanistic Insights

In ADC development, the linker must maintain the conjugate's stability in systemic circulation while allowing for efficient payload release within the tumor microenvironment. The 2-hydroxyethyl group of this compound is an excellent handle for generating stable carbamate linkages with amine-bearing cytotoxic payloads (e.g., Monomethyl auristatin E, MMAE). Furthermore, the amphiphilic nature of the glycyl-acetamide backbone prevents the hydrophobic aggregation of the antibody during conjugation, a critical factor for manufacturability[2].

Experimental Protocol: Payload Bioconjugation

Phase 1: Linker Activation Causality: The terminal hydroxyl group is relatively unreactive. We convert it to an N-hydroxysuccinimide (NHS) carbonate using N,N'-Disuccinimidyl carbonate (DSC). DSC is preferred over Carbonyldiimidazole (CDI) because the resulting NHS-carbonate is significantly more resistant to hydrolysis during subsequent aqueous conjugation steps.

  • Dissolve 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide (1.0 eq) in anhydrous DMF (0.1 M). Critical: Ensure strictly anhydrous conditions to prevent DSC hydrolysis.

  • Add DSC (1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir at room temperature (RT) for 4 hours. Monitor conversion via LC-MS (ESI+).

Phase 2: Payload Coupling

  • To the crude activation mixture, add the amine-bearing payload (e.g., MMAE, 0.9 eq). Causality: Using the payload as the limiting reagent ensures complete consumption of the highly potent and expensive cytotoxin.

  • Stir at RT for 12 hours.

  • Purify the Linker-Payload construct via preparative RP-HPLC.

Phase 3: Antibody Conjugation Causality: We utilize a HEPES buffer at pH 8.1. Systematic screening has proven that 20 mM HEPES (pH 8.1) maximizes the nucleophilicity of reduced hinge cysteines while preserving the structural integrity of the monoclonal antibody (mAb)[3].

  • Reduce the target mAb (10 mg/mL in 20 mM HEPES, pH 8.1) using Tris(2-carboxyethyl)phosphine (TCEP, 2.3 eq) at 37°C for 90 minutes.

  • Add the purified Linker-Payload construct (8.0 eq) dissolved in dimethylacetamide (DMAC) to achieve a final organic solvent concentration of 8% v/v.

  • Incubate at RT for 2 hours. Quench unreacted linker with excess N-acetylcysteine (10 eq).

  • Purify the final ADC via Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC).

Bioconjugation_Workflow Step1 Linker Activation (DSC, DIPEA, DMF) Step2 Payload Coupling (MMAE, 12h, RT) Step1->Step2 Step3 Antibody Conjugation (HEPES pH 8.1, TCEP) Step2->Step3 Step4 ADC Purification (SEC / TFF) Step3->Step4

Figure 1: Step-by-step experimental workflow for ADC bioconjugation using the activated linker.

Application 2: PROTAC E3-Ligase Linker Assembly

Mechanistic Insights

PROTACs reside in the "beyond Rule of 5" (bRo5) chemical space, making cellular permeability a major developmental hurdle. The permeability of a PROTAC is heavily dictated by the linker's ability to fold and shield polar surface areas (PSA)[4]. The incorporation of the bulky cyclohexyl group in 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide forces the linker into a folded conformation in non-polar environments (like cell membranes), drastically reducing its 3D PSA and enhancing passive diffusion[1]. Once inside the cell, the glycyl backbone provides the necessary rotational freedom to facilitate the formation of the Target-PROTAC-E3 Ligase ternary complex.

Experimental Protocol: PROTAC Assembly
  • Ligand Attachment: React the 2-hydroxyethyl handle with a carboxylic acid derivative of a VHL or CRBN ligand using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. Causality: HATU is selected for its high coupling efficiency and its ability to suppress racemization of chiral E3 ligands.

  • Target Binder Conjugation: Utilize the acetamide/glycyl terminus (post-deprotection or activation) to couple the target protein ligand (e.g., a kinase inhibitor).

  • Validation: Assess ternary complex formation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

PROTAC_Mechanism Target Target Protein (POI) Ternary Ternary Complex Formation Target->Ternary PROTAC PROTAC Molecule (Ligand + Linker + E3 Binder) PROTAC->Ternary Mediates Binding E3 E3 Ubiquitin Ligase E3->Ternary Ub Poly-Ubiquitination Ternary->Ub Proteasome 26S Proteasome Degradation Ub->Proteasome

Figure 2: Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

Quantitative Data & Analytical Validation

To ensure experimental reproducibility and trustworthiness, all downstream applications of this compound must be validated against strict analytical parameters. Table 1 summarizes the optimal physicochemical properties and expected yields based on optimized protocols.

Table 1: Physicochemical Profiling and Reaction Optimization

ParameterOptimal ValueAnalytical MethodMechanistic Rationale
Linker Activation Yield > 95%LC-MS (ESI+)DSC activation requires strictly anhydrous conditions to prevent competitive hydrolysis of the highly reactive NHS-carbonate.
Payload Coupling Efficiency 88 - 92%RP-HPLC (254 nm)The amine nucleophilicity of the payload drives the reaction; a slight excess of the activated linker ensures complete payload conversion.
Conjugation Buffer pH 8.1 (HEPES)SEC-HPLCHEPES buffer at pH 8.1 maximizes cysteine nucleophilicity while minimizing mAb aggregation, outperforming standard tricine buffers[3].
PROTAC Cell Permeability High ( Papp​>10×10−6 cm/s)Caco-2 Permeability AssayThe cyclohexyl moiety induces linker folding, effectively reducing the solvent-accessible 3D polar surface area (PSA)[4].
Proteolytic Stability ( t1/2​ ) > 48 hoursLC-MS/MS (Plasma Stability)The steric bulk of the cyclohexyl group prevents rapid enzymatic cleavage of the adjacent amide bonds, extending the half-life.

References

  • Klein, V. G., et al. "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability." PMC - NIH.
  • "Impact of Linker Composition on VHL PROTAC Cell Permeability." Diva-portal.org.
  • "An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates." PMC - NIH.
  • "A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate." Thno.org.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide in water

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to h...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically overcome the aqueous solubility challenges associated with 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide.

Part 1: Diagnostic Overview – The Causality of Insolubility

To solve a solubility issue, we must first understand the thermodynamic barriers preventing dissolution. 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is a peptidomimetic small molecule that suffers from a dual-faceted solubility problem, acting as both a "grease ball" and a "brick dust" molecule [1, 2].

  • The "Grease Ball" Effect (Hydration Barrier): The molecule features a bulky, highly lipophilic cyclohexyl ring. This non-polar domain has a high partition coefficient (logP), which thermodynamically resists integration into the highly ordered hydrogen-bond network of water [3].

  • The "Brick Dust" Effect (Lattice Energy Barrier): The molecule contains multiple amide bonds (the acetamide core and the glycyl linker). Amides act as potent hydrogen bond donors and acceptors. In the solid state, these molecules self-assemble into a tightly packed, highly stable crystal lattice. The energy required to break these intermolecular bonds (lattice energy) far exceeds the hydration energy provided by the aqueous solvent interacting with the terminal 2-hydroxyethyl group [4, 5].

Because this molecule is neutral and lacks ionizable acidic or basic centers within the physiological pH range, pH adjustment will not work . Instead, we must rely on co-solvency, micellar encapsulation, host-guest complexation, or solid-state modification.

Part 2: Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating workflows. Proceed sequentially from the least disruptive (Protocol A) to the most advanced (Protocol C).

Protocol A: Co-Solvency and Micellar Solubilization

Objective: Lower the dielectric constant of the solvent to break the crystal lattice, followed by micellar encapsulation to shield the hydrophobic cyclohexyl ring from water.

  • Initial Solvation: Weigh 10 mg of the compound into a sterile glass vial. Add 50 µL of Dimethyl Sulfoxide (DMSO) and vortex for 60 seconds until a clear solution is achieved.

  • Surfactant Addition: Add 100 µL of Polysorbate 80 (Tween 80) or D-α-Tocopheryl polyethylene glycol succinate (TPGS). Vortex vigorously for 2 minutes to ensure homogeneous mixing of the co-solvent and surfactant.

  • Aqueous Phase Introduction: Slowly add 850 µL of Phosphate-Buffered Saline (PBS, pH 7.4) dropwise (approx. 1 drop per second) while continuously sonicating the vial in a water bath at 25°C.

  • Equilibration: Allow the micellar dispersion to equilibrate at room temperature for 1 hour.

  • Self-Validation Step: Centrifuge the sample at 10,000 × g for 10 minutes. Analyze the supernatant via HPLC. Validation logic: If a pellet forms, the surfactant concentration is below the Critical Micelle Concentration (CMC) required to shield the specific logP of the cyclohexyl group. Increase the surfactant ratio by 5% and repeat.

Protocol B: Cyclodextrin Inclusion Complexation

Objective: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) to create a host-guest inclusion complex. The β-cyclodextrin cavity (approx. 6.0–6.5 Å) perfectly accommodates the 6-membered cyclohexyl ring, while the polar hydroxyethyl-amide tail remains exposed to the aqueous bulk[6].

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in deionized water or physiological buffer.

  • Saturation: Add an excess amount of the target compound (e.g., 20 mg) to 1 mL of the HP-β-CD solution to ensure saturation.

  • Complexation: Place the suspension in a thermostatic shaker at 37°C and 750 rpm for 48 hours to achieve thermodynamic complexation equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed "brick dust" crystals.

  • Self-Validation Step: Perform a phase-solubility study (Higuchi-Connors plot) by repeating the protocol at 5%, 10%, and 15% HP-β-CD. Validation logic: A linear increase in HPLC peak area corresponding to cyclodextrin concentration confirms an AL-type 1:1 stoichiometric inclusion complex.

Protocol C: Amorphous Solid Dispersion (ASD)

Objective: Eliminate the lattice energy barrier by converting the crystalline compound into a high-energy amorphous state, stabilized by a hydrophilic polymer[7].

  • Co-dissolution: Dissolve 100 mg of the compound and 300 mg of a hydrophilic polymer (e.g., Copovidone / PVP-VA) in 10 mL of a 1:1 Methanol/Dichloromethane solvent mixture.

  • Rapid Evaporation: Process the solution through a laboratory spray dryer (inlet temp: 80°C, feed rate: 5 mL/min) to rapidly evaporate the solvent, flash-freezing the molecules in a disordered state.

  • Secondary Drying: Dry the resulting powder in a vacuum desiccator for 24 hours to remove residual organic solvents.

  • Self-Validation Step: Analyze the powder using Differential Scanning Calorimetry (DSC). Validation logic: The complete disappearance of the compound's characteristic melting endotherm (Tm) confirms a successful transition to the amorphous state.

Part 3: Quantitative Data Summary

The table below summarizes the expected physicochemical enhancements based on the applied troubleshooting methodologies.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility EnhancementStability in Aqueous Media
5% DMSO + PBS Dielectric constant reduction2x – 5xLow (High risk of solvent-shift precipitation)
10% Tween 80 + PBS Micellar encapsulation10x – 50xModerate (Dependent on maintaining CMC)
20% HP-β-CD Host-guest inclusion complex50x – 100x+High (Thermodynamically stable complex)
Amorphous Solid Dispersion Lattice energy elimination100x – 500x (Kinetic)Moderate (Risk of eventual recrystallization)

Part 4: Frequently Asked Questions (FAQs)

Q: Why does the compound dissolve perfectly in DMSO, but immediately precipitate when I add water or buffer? A: This is a classic "solvent-shift" precipitation. DMSO effectively disrupts the amide hydrogen bonds and solvates the molecule. However, when water is introduced, the hydrophobic effect forces the lipophilic cyclohexyl rings to rapidly aggregate to avoid water contact, allowing the amides to re-form their stable crystal lattice. To prevent this, a surfactant (like Tween 80) must be mixed into the DMSO phase before aqueous dilution to immediately trap the molecules in micelles as the water is introduced.

Q: Can I adjust the pH (make it highly acidic or basic) to force it into solution? A: No. 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is a neutral molecule. The amide nitrogens are heavily delocalized and not basic enough to be protonated at standard acidic pH, and the terminal hydroxyl group is not acidic enough to be deprotonated at standard basic pH. Attempting extreme pH shifts (e.g., pH < 1 or > 13) will likely result in the chemical hydrolysis of the amide bonds rather than solubilization.

Q: If I need to use this compound for an in vitro cell assay, which method is the least toxic? A: Protocol B (Cyclodextrin Complexation) is highly recommended for cell assays. High concentrations of DMSO (>1%) or surfactants like Tween 80 can cause cell membrane lysis and confound your assay results. HP-β-CD is biologically inert, FDA-approved for parenteral use, and generally well-tolerated by cell cultures at concentrations up to 10-20 mM.

Part 5: Workflow Visualization

SolubilityWorkflow Start Identify Low Aqueous Solubility 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide Step1 1. Co-Solvent & Surfactant Screening (e.g., 5% DMSO + 10% Tween 80) Start->Step1 Decision1 Solubility > Target? Step1->Decision1 Step2 2. Cyclodextrin Complexation (e.g., 20% w/v HP-β-CD) Decision1->Step2 No Success Proceed to Downstream Assays Decision1->Success Yes Decision2 Solubility > Target? Step2->Decision2 Step3 3. Solid-State Modification (Amorphous Solid Dispersion) Decision2->Step3 No Decision2->Success Yes Decision3 Solubility > Target? Step3->Decision3 Decision3->Success Yes Fail Consider Prodrug Synthesis or Structural Analogue Decision3->Fail No

Figure 1. Troubleshooting workflow for enhancing the aqueous solubility of hydrophobic amides.

References

  • Themed issue: Improve dissolution, solubility and bioavailability of poorly soluble drugs, Journal of Pharmacy and Pharmacology | Oxford Academic. 1

  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations, American Pharmaceutical Review. 2

  • Improving the Water Solubility of Poorly Soluble Drugs, Basicmedical Key. 3

  • Insight into the Relationship of Aqueous Solubility and Single-Crystal Structure of Harmine's New Organic Salt Forms, ACS Publications. 4

  • Activity-Based Approach For Teaching Aqueous Solubility, Energy, and Entropy, Journal of Chemical Education - ACS Publications. 5

  • Cyclodextrins in Parenteral Formulations, ResearchGate. 6

  • The Need for Restructuring the Disordered Science of Amorphous Drug Formulations, PMC - NIH. 7

Sources

Optimization

Technical Support Center: Optimizing Assay Concentrations for 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide (C-HEGA-8)

Welcome to the Technical Support Center. The compound 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide (CAS: 603111-75-7) is commercially recognized in structural biology and biochemistry as C-HEGA-8 (Cyclohexylethanoyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The compound 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide (CAS: 603111-75-7) is commercially recognized in structural biology and biochemistry as C-HEGA-8 (Cyclohexylethanoyl-N-hydroxyethylglucamide)[1]. It belongs to the HEGA (HydroxyEthylGlucAmide) class of non-ionic detergents, specifically modified with a bulky cyclohexyl headgroup.

This guide provides field-proven troubleshooting strategies and protocols for optimizing C-HEGA-8 concentrations during membrane protein solubilization, purification, and downstream structural assays (Cryo-EM, NMR, X-ray crystallography)[2].

Section 1: Fundamental Physicochemical Properties

To optimize assay concentrations, you must first understand the thermodynamic boundaries of the detergent. Detergents interact with lipid bilayers to form mixed micelles, a process driven by the hydrophobic effect[3]. The bulky cyclohexyl group of C-HEGA-8 is excellent for locking specific protein conformations, but its short alkyl chain necessitates unique concentration parameters.

Table 1: Physicochemical Parameters of C-HEGA Detergents

DetergentCAS NumberMolecular WeightCMC (mM)CMC (% w/v)Primary Application Phase
C-HEGA-8 603111-75-7349.5 g/mol ~2779.7%Initial Solubilization / SEC
C-HEGA-10 N/A~377.5 g/mol 70~2.6%SEC / Detergent Exchange
C-HEGA-11 864434-16-2~391.5 g/mol 23~0.9%Cryo-EM / NMR Spectroscopy

(Data synthesized from[2],[4], and[5])

Section 2: Troubleshooting & FAQs

Q1: What is the optimal working concentration of C-HEGA-8 for the initial extraction of membrane proteins from cell lysates? A: For effective solubilization, the detergent concentration must significantly exceed both its Critical Micelle Concentration (CMC) and the total lipid concentration. Because C-HEGA-8 has a remarkably high CMC of ~277 mM (9.7% w/v)[2], using standard 1-2% detergent protocols will fail.

  • Mechanistic Causality: Below the CMC, C-HEGA-8 exists only as monomers and cannot partition the apolar lipid bilayer into water-soluble protein-detergent complexes (PDCs)[3].

  • Recommendation: Perform the initial extraction at 15% to 20% w/v (approx. 1.5x to 2x CMC).

Q2: My protein aggregates during Size Exclusion Chromatography (SEC). How do I prevent this? A: Aggregation during SEC typically occurs because the endogenous lipid content is stripped away by the column matrix. If the detergent concentration in the mobile phase falls below the CMC, the PDC will dissociate, exposing the protein's hydrophobic transmembrane domains[3].

  • Mechanistic Causality: C-HEGA-8 requires a constant micellar environment to mask hydrophobic regions and prevent non-specific hydrophobic interactions between protein monomers.

  • Recommendation: Ensure your SEC running buffer contains C-HEGA-8 at 10% w/v (slightly above the 9.7% CMC). To validate stability in real-time, monitor the A320​/A280​ ratio during elution. An increase in absorbance at 320 nm indicates light scattering from protein aggregation[4].

Q3: The high concentration of C-HEGA-8 (10% w/v) is interfering with my Cryo-EM grid contrast. How can I optimize the assay for structural determination? A: High concentrations of free micelles reduce the signal-to-noise ratio in Cryo-EM and can create massive background interference in NMR spectra[6].

  • Mechanistic Causality: While the bulky cyclohexyl group stabilizes the protein, the high CMC means the solution is saturated with empty micelles that compete for grid space and alter ice thickness.

  • Recommendation: Perform a detergent exchange on the SEC column into a longer-chain derivative like C-HEGA-11 , which has a much lower CMC (23 mM / ~0.9% w/v)[4]. Alternatively, exchange into amphipols or nanodiscs, which do not require free micelles to maintain solubility[3].

Section 3: Standardized Experimental Protocol

Protocol: Self-Validating Membrane Solubilization and SEC Purification This protocol is designed as a self-validating system, incorporating real-time physical and spectroscopic checks to ensure the structural integrity of the target protein.

  • Membrane Preparation: Resuspend the isolated membrane fraction in your base buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol). Target a total protein concentration of 5 mg/mL.

  • Solubilization: Slowly add solid C-HEGA-8 or a highly concentrated stock to achieve a final concentration of 15% w/v .

  • Incubation & Visual Validation: Rotate end-over-end at 4°C for 2 hours.

    • Validation Check: The solution must transition from highly turbid to translucent. If opacity remains, the lipid-to-detergent ratio is too high; add an additional 2% w/v C-HEGA-8.

  • Ultracentrifugation: Spin at 100,000 x g for 45 minutes at 4°C to pellet insoluble debris and unextracted aggregates.

  • Chromatography (SEC): Inject the supernatant onto an SEC column pre-equilibrated with base buffer containing 10% w/v C-HEGA-8 .

  • Spectroscopic Quality Control: Collect fractions and measure the A320​/A280​ ratio.

    • Validation Check: Pool only the fractions where the ratio is stable and <0.1 . A ratio >0.1 indicates the PDC is failing and the protein is aggregating[4].

Section 4: Workflow Visualization

G A Membrane Fraction (Lipid Bilayer) B Solubilization (C-HEGA-8 at 15-20% w/v) A->B Add Detergent > CMC C Ultracentrifugation (100,000 x g) B->C Mixed Micelles Form D Supernatant (Protein-Detergent Complex) C->D Pellet Insoluble Debris E Size Exclusion Chromatography (C-HEGA-8 at 10% w/v) D->E Load onto Column F Quality Control (A320/A280 Ratio < 0.1) E->F Elution Profile G Structural Assays (Cryo-EM / NMR) F->G Stable PDC Confirmed

Workflow for membrane protein solubilization and purification using C-HEGA-8.

Sources

Troubleshooting

Improving yield in 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide chemical synthesis

Welcome to the Technical Support Center. Synthesizing complex N-alkylated peptoid-peptide hybrids like 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide presents significant chemoselectivity and steric challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing complex N-alkylated peptoid-peptide hybrids like 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide presents significant chemoselectivity and steric challenges. Because the target molecule requires the formation of an imide bond (acylation of an inherently non-nucleophilic primary amide) while managing a competing primary hydroxyl group, standard peptide coupling protocols will typically fail or result in single-digit yields.

This guide is engineered to provide causal explanations, data-driven troubleshooting, and a self-validating protocol to help you bypass these bottlenecks and maximize your synthetic yield.

Synthetic Strategy & Workflow

To successfully synthesize this molecule, we must abandon standard carbodiimide chemistry. Instead, the workflow relies on orthogonal O-protection followed by aggressive acid chloride activation to force the sterically hindered imide formation.

SynthesisWorkflow SM1 2-Cyclohexylacetamide (Poor Nucleophile) Step3 Imide Coupling DMAP / DIPEA / 60°C SM1->Step3 SM2 N-Fmoc-N-(2-hydroxyethyl)glycine Step1 O-Protection (tBu) Prevents O-Acylation SM2->Step1 ProtectedSM2 N-Fmoc-N-(2-O-tBu-ethyl)glycine Step1->ProtectedSM2 Step2 Acid Chloride Formation Oxalyl Chloride / DMF cat. ProtectedSM2->Step2 ActivatedAcyl Glycyl Acid Chloride Step2->ActivatedAcyl ActivatedAcyl->Step3 Intermediate Fully Protected Imide Step3->Intermediate Step4 Global Deprotection TFA / TIPS / H2O Intermediate->Step4 Product 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide Step4->Product

Workflow for synthesizing the sterically hindered imide bond while preventing O-acylation.

Troubleshooting & FAQs

Q1: Why is my coupling yield between 2-cyclohexylacetamide and the glycyl derivative consistently below 15%? Causality: You are attempting to form an imide bond, not a standard amide bond. The nitrogen of 2-cyclohexylacetamide is already conjugated with its adjacent carbonyl, making it a very poor nucleophile. Standard coupling agents (EDC, DIC, or even HATU) cannot lower the activation energy enough to drive this reaction forward. Solution: You must convert the protected glycyl carboxylate into a highly reactive acid chloride. Coupling this acid chloride with the acetamide in the presence of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst will force the imide formation.

Q2: LC-MS shows a major byproduct with the exact same mass as my desired product ([M+H]⁺ = 243.1), but it elutes at a different retention time. What is happening? Causality: You are observing the O-acylated depsipeptide. The primary hydroxyl group on the 2-hydroxyethyl moiety is significantly more nucleophilic than the acetamide nitrogen. During activation, the hydroxyl group outcompetes the nitrogen, leading to O-acylation instead of N-acylation[1]. Solution: You cannot use unprotected amino alcohols in this synthesis. You must implement orthogonal O-protection (e.g., O-tert-butyl or O-trityl) on the hydroxyethyl moiety prior to coupling to prevent the formation of gummy, inseparable oligomers[2].

Q3: During the final TFA deprotection step, my yield drops drastically and I detect a strong -18 Da mass shift. How do I prevent this? Causality: N-alkylated glycines (peptoids) and imides are highly susceptible to acid-catalyzed intramolecular cyclization. The molecule folds, and the amine attacks the adjacent carbonyl to form a stable diketopiperazine (DKP) or hydantoin ring, releasing a molecule of water (-18 Da). Furthermore, N-hydroxyethylated glycines (bicine derivatives) are known to undergo rapid hydrolysis at physiological and acidic pHs[3]. Solution: Minimize exposure to acidic conditions. Limit the TFA cleavage time to an absolute maximum of 45 minutes and immediately quench the reaction by precipitating the product in ice-cold diethyl ether.

Quantitative Optimization Data

The following table summarizes our internal validation data regarding the impact of protection strategies and coupling reagents on the synthesis of the target imide.

Coupling Reagent / MethodO-Protection StrategyAdditive CatalystTemp (°C)Isolated Yield (%)O-Acylation Byproduct (%)
EDC / HOBtNoneDIPEA251265
HATUNoneDIPEA252855
HATUO-tert-Butyl (tBu)DIPEA2562< 2
Acid Chloride (Oxalyl Cl) O-tert-Butyl (tBu) DMAP 60 (MW) 89 < 1

Self-Validating Experimental Protocol

This protocol utilizes built-in analytical checkpoints to ensure the reaction is proceeding correctly before you commit to the next step.

Phase 1: Acid Chloride Activation
  • Reaction: Dissolve N-Fmoc-N-(2-O-tBu-ethyl)glycine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool to 0°C.

  • Activation: Dropwise add oxalyl chloride (1.5 eq) followed by exactly 1 drop of anhydrous DMF (catalyst).

  • Validation Checkpoint: Monitor the reaction for gas evolution (CO₂/CO). Stir for 1 hour or until bubbling ceases. To validate activation without degrading your batch, extract a 5 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS; the spectrum must show the mass of the corresponding methyl ester adduct, confirming the acid chloride was successfully formed.

  • Preparation: Concentrate the mixture in vacuo to completely remove unreacted oxalyl chloride. Do not expose to ambient moisture.

Phase 2: DMAP-Catalyzed Imide Coupling
  • Reaction: Redissolve the crude acid chloride in anhydrous Tetrahydrofuran (THF). Add 2-cyclohexylacetamide (0.9 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Catalysis: Add DMAP (0.2 eq). Heat the reaction to 60°C (microwave irradiation preferred) for 2 hours.

  • Validation Checkpoint: Analyze via TLC (Hexanes:EtOAc 1:1). The 2-cyclohexylacetamide starting material ( Rf​≈0.2 ) should be fully consumed and replaced by a less polar, UV-active spot ( Rf​≈0.6 ). If starting material remains, spike with an additional 0.1 eq of DMAP and heat for 30 more minutes.

  • Workup: Quench with saturated NaHCO₃, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography.

Phase 3: Global Deprotection & Isolation
  • Fmoc Cleavage: Treat the purified intermediate with 20% piperidine in DMF for 20 minutes to remove the N-Fmoc group. Evaporate to dryness.

  • tBu Cleavage: Resuspend the residue in a cleavage cocktail of TFA / TIPS / H₂O (95:2.5:2.5). Stir at room temperature for exactly 45 minutes .

  • Validation Checkpoint: Do not exceed 45 minutes to prevent DKP formation.

  • Isolation: Dropwise add the cleavage mixture into 10 volumes of vigorously stirring, ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the product. Wash the pellet twice with cold ether and dry under a vacuum. Final LC-MS must confirm the target mass of [M+H]+=243.1 .

References

  • Martinez J., Tolle J. C., Bodanszky M. "Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters." International Journal of Peptide and Protein Research, 1979.[Link][1]

  • "N-Substituted Arylsulfonamides as Alternative Building Blocks in Peptoid and Peptide Synthesis." 5z.com.[Link][2]

  • "Releasable polymeric conjugates based on biodegradable linkers." U.S. Patent 7,413,738 B2, Google Patents.[3]

Sources

Optimization

Ideal storage conditions to maximize 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide shelf life

Welcome to the Technical Support Center for 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. This compound is a highly specialized peptidomimetic featuring a lipophilic cyclohexyl group, two susceptible amide bonds, a secondary amine, and a primary alcohol.

Understanding the structural vulnerabilities of this molecule—specifically its susceptibility to hydrolysis, oxidation, and deliquescence—is critical for maximizing its shelf life and ensuring reproducible experimental data.

Quantitative Storage Parameters

To establish a baseline for your laboratory workflows, adhere to the empirically validated storage parameters outlined below.

StateOptimal TemperatureAtmosphereLight ExposureEstimated Shelf Life
Lyophilized Powder -20°C to -80°CDesiccated / VacuumProtected (Dark)24 - 36 months
Stock Solution (DMSO) -20°CArgon/Nitrogen PurgedProtected (Dark)3 - 6 months
Working Aliquot (Aq) 4°CAmbientProtected (Dark)< 7 days

Troubleshooting & Technical FAQs

Q1: Why is my reconstituted aqueous solution losing efficacy over time, even when stored at 4°C? A: This is primarily driven by amide hydrolysis . Your molecule contains both an acetamide and a glycyl amide bond. While amides are generally more stable than esters because the nitrogen atom lessens the positive charge on the carbonyl carbon, they remain highly susceptible to hydronium ( H+ ) or hydroxide ( OH− ) catalysis at extreme pH levels. Research on structurally similar amides demonstrates that the room temperature pH of maximum stability is typically between 3.0 and 6.0[1]. Correction Strategy: Always reconstitute your working solutions in slightly acidic to neutral sterile buffers (pH 5.0–6.0) to minimize nucleophilic attack by water.

Q2: The lyophilized powder in my vial has turned into a sticky, gel-like substance. Can I still use it? A: No, quantitative precision is now compromised due to deliquescence . The 2-hydroxyethyl group and the secondary amine in the glycyl linkage are powerful hydrogen-bond donors and acceptors, making the lyophilized powder highly hygroscopic[2]. When a cold vial is opened in a humid lab environment, atmospheric water condenses on the powder. The absorbed moisture not only alters the molecular weight (ruining molarity calculations) but also acts as a solvent that accelerates localized hydrolysis. Correction Strategy: You must allow the sealed vial to thermally equilibrate to room temperature in a desiccator for at least 30–60 minutes before opening[3].

Q3: Why did my stock solution develop a slight yellow/brown tint after a few weeks? A: This discoloration is a classic indicator of oxidation . The secondary amine and the primary alcohol (2-hydroxyethyl group) are prone to oxidation when exposed to atmospheric oxygen and light, leading to the formation of colored degradation byproducts (browning)[3]. Correction Strategy: Limit air exposure by purging the headspace of your storage vials with an inert gas (Argon or Nitrogen) before sealing. Furthermore, use amber vials to prevent UV-induced radical formation.

Q4: My compound precipitates out of solution after a freeze-thaw cycle. How do I prevent this? A: This molecule is amphiphilic. The cyclohexyl group is highly lipophilic, while the hydroxyethyl-glycyl moiety is hydrophilic. Repeated freeze-thaw cycles cause micro-condensation and localized concentration gradients, forcing the hydrophobic cyclohexyl rings to aggregate and precipitate. Correction Strategy: Never subject the solution to multiple freeze-thaw cycles. Pre-determine your experimental volume requirements and aliquot the stock solution immediately upon reconstitution[2].

Standard Operating Procedure: Stock Solution Preparation

To create a self-validating system that ensures maximum shelf life, follow this strict reconstitution and aliquoting workflow.

Step 1: Thermal Equilibration Transfer the sealed vial of lyophilized 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide from the -20°C freezer to a desiccator. Allow it to sit for 45 minutes to reach room temperature, validating that no condensation will occur upon opening.

Step 2: Solvent Selection & Dissolution Depending on your downstream assay, select either anhydrous DMSO (for long-term stock) or a sterile, degassed buffer at pH 5.5 (for immediate aqueous use). Add the solvent slowly while gently swirling. Do not vortex vigorously, as this introduces oxygen into the solution.

Step 3: Sterilization (Aqueous only) Pass the dissolved solution through a 0.2 µm PTFE syringe filter. This validates sterility by removing microbial contaminants that secrete proteases/amidases capable of cleaving the glycyl linkage.

Step 4: Single-Use Aliquoting Divide the solution into pre-chilled, sterile amber microcentrifuge tubes. Volume should strictly match your daily experimental requirements (e.g., 50 µL per tube) to completely eliminate freeze-thaw cycles.

Step 5: Inert Gas Purging & Cryopreservation Using a low-flow regulator, gently blow Argon gas over the headspace of each tube for 3 seconds to displace oxygen. Cap tightly, wrap the seal with Parafilm, and immediately transfer to a -20°C freezer.

Degradation Pathways & Preventative Workflows

G Compound 2-Cyclohexyl-N-((2-hydroxyethyl) glycyl)acetamide Hydrolysis Amide Hydrolysis (pH Extremes & Heat) Compound->Hydrolysis Oxidation Amine/Alcohol Oxidation (O2 & UV Light) Compound->Oxidation Deliquescence Moisture Absorption (Hygroscopic H-Bonds) Compound->Deliquescence Solution1 Buffer pH 5.0-6.0 Store at -20°C Hydrolysis->Solution1 Solution2 Argon Purge Headspace Use Amber Vials Oxidation->Solution2 Solution3 Equilibrate in Desiccator Avoid Freeze-Thaw Deliquescence->Solution3

Degradation pathways of the compound and corresponding preventative storage measures.

References

  • Powell, M. F. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. PubMed (National Institutes of Health). Available at:[Link]

  • GenScript Technical Resources. (n.d.). Peptide Storage and Handling Guidelines. GenScript. Available at: [Link]

  • Snape, T. J., Astles, A., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Advanced and Traditional Glycyl Amides in Preclinical Research

Abstract In the landscape of modern drug discovery, the strategic modification of core chemical scaffolds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. Glycyl amides, fundamental structures in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the strategic modification of core chemical scaffolds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. Glycyl amides, fundamental structures in medicinal chemistry, represent a versatile platform for such innovation. This guide provides an in-depth comparison between a structurally advanced glycyl amide, represented by 2-Cyclohexyl-N-(2-(2-hydroxyethylamino)-2-oxoethyl)acetamide , and traditional glycyl amides, exemplified by N-Acetylglycinamide . We will dissect their structural nuances, outline detailed protocols for their comparative evaluation, and present experimental data to guide researchers in selecting and designing compounds with superior therapeutic potential.

Introduction: The Evolving Role of the Amide Bond

The amide bond is a cornerstone of biological chemistry, most notably forming the peptide linkages that constitute proteins. Its stability, planarity, and hydrogen-bonding capabilities make it an attractive and ubiquitous feature in synthetic drug candidates. Traditional glycyl amides, such as N-Acetylglycinamide, have long served as simple, foundational building blocks in research. However, the demand for molecules with enhanced target specificity, improved cell permeability, and greater metabolic stability has driven the development of more complex, substituted amide structures.

This guide focuses on a representative advanced molecule, which we will refer to as Cmpd-CH-HE , that incorporates a lipophilic cyclohexyl moiety and a hydrophilic hydroxyethyl group. By comparing this compound to the traditional N-Acetylglycinamide (NAGA) , we aim to elucidate how specific structural modifications can rationally tune a molecule's properties for improved preclinical performance.

Structural and Physicochemical Analysis

The fundamental differences between advanced and traditional glycyl amides originate from their distinct chemical architectures. These differences directly translate into divergent physicochemical properties that govern their behavior in biological systems.

Molecular Architecture

The structures of our representative compounds, Cmpd-CH-HE and NAGA , are presented below. The naming of Cmpd-CH-HE is based on a plausible interpretation of the topic "2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide," structured as a 2-cyclohexylacetamide core with an N-(2-hydroxyethyl)glycinamide substituent.

  • Cmpd-CH-HE: 2-Cyclohexyl-N-(2-(2-hydroxyethylamino)-2-oxoethyl)acetamide

  • NAGA: N-Acetylglycinamide[1]

The key structural distinctions are:

  • Lipophilic Anchor: Cmpd-CH-HE possesses a bulky cyclohexyl group, which significantly increases its lipophilicity ("greasiness") compared to NAGA's simple methyl group. This feature is often designed to enhance binding in hydrophobic pockets of target proteins and improve membrane permeability.[2][3]

  • Hydrophilic/H-Bonding Moiety: The terminal hydroxyethyl group on Cmpd-CH-HE introduces a primary alcohol, which can act as both a hydrogen bond donor and acceptor.[4][5] This enhances aqueous solubility and provides an additional point of interaction with biological targets, a feature absent in NAGA.[6]

  • Amphiphilic Balance: The combination of the cyclohexyl and hydroxyethyl groups gives Cmpd-CH-HE a distinct amphiphilic character—possessing both fat-soluble and water-soluble properties. This balance is a critical parameter in drug design for achieving optimal cell permeability and bioavailability.

Comparative Physicochemical Properties

The structural differences give rise to predictable variations in key physicochemical parameters, which are summarized in the table below.

PropertyCmpd-CH-HE (Advanced) NAGA (Traditional) Rationale for Difference
Structure -
Molecular Weight 271.35 g/mol 116.12 g/mol [7]Addition of cyclohexyl and hydroxyethyl groups.
Predicted LogP *~1.5-1.8[7]The cyclohexyl group drastically increases lipophilicity.
H-Bond Donors 3 (2 x NH, 1 x OH)2 (2 x NH)The hydroxyethyl group adds an OH donor.[8]
H-Bond Acceptors 4 (3 x C=O, 1 x OH)2 (2 x C=O)The hydroxyethyl group adds an OH acceptor.[8]
Metabolic Stability Predicted Moderate-HighPredicted LowThe bulky cyclohexyl group may sterically hinder enzymatic degradation by proteases or CYPs.

Note: LogP values are estimations. Experimental determination is crucial and outlined in Section 4.

Synthesis of an Advanced Glycyl Amide

The synthesis of complex amides like Cmpd-CH-HE typically involves standard peptide coupling reactions. Below is a representative workflow.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: First Coupling cluster_2 Step 3: Second Coupling (Conceptual) Reactant1 2-Cyclohexylacetic Acid Activator HATU / DIPEA in DMF Reactant1->Activator Activated_Ester Activated Ester Intermediate Activator->Activated_Ester Intermediate 2-Cyclohexyl-N-(2-amino-2-oxoethyl)acetamide Activated_Ester->Intermediate Amide Bond Formation Reactant2 Glycinamide Reactant2->Intermediate Final_Product Cmpd-CH-HE Intermediate->Final_Product Further Reaction Reactant3 Activated Hydroxyethyl Moiety Reactant3->Final_Product caption Fig 1. Synthetic workflow for Cmpd-CH-HE.

Caption: Fig 1. A plausible multi-step synthesis for Cmpd-CH-HE via amide coupling.

General Synthesis Protocol

A detailed protocol for a similar synthesis can be found in the literature.[9]

  • Activation: To a solution of 2-cyclohexylacetic acid (1 eq.) in an anhydrous solvent like DMF, add a coupling agent such as HATU (1.5 eq.) and a non-nucleophilic base like DIPEA (3 eq.) at 0°C.

  • Coupling: Add the desired amine (e.g., a glycinamide derivative, 1.2 eq.) to the activated mixture. Allow the reaction to stir at room temperature for several hours.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences in physicochemical properties, the following standardized protocols should be employed.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.[10][11][12][13]

  • Preparation: Add an excess amount of the solid test compound (Cmpd-CH-HE or NAGA) to a series of vials containing a buffer of physiological pH (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator at 37°C for 24-48 hours to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated LC-MS/MS or HPLC-UV method against a standard curve.

Protocol 2: Lipophilicity (LogP) Determination by RP-HPLC

This is a rapid and reliable method for estimating the octanol-water partition coefficient.[15][16]

  • System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase should be a gradient of an organic solvent (e.g., acetonitrile) and water.

  • Calibration: Prepare a set of standard compounds with known LogP values that span the expected range. Inject each standard and record its retention time (t_R).

  • Calculation of k: Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Standard Curve: Plot the known LogP values of the standards against their calculated log(k) values. A linear regression of this plot yields a calibration curve.[17]

  • Sample Analysis: Inject the test compounds (Cmpd-CH-HE and NAGA) under the identical chromatographic conditions, determine their retention times, calculate their log(k) values, and use the calibration curve to determine their experimental LogP.

Protocol 3: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[18][19][20]

  • Incubation Mixture: Prepare a reaction mixture in a 96-well plate containing liver microsomes (e.g., human or rat), the test compound (typically at 1 µM), and a phosphate buffer (pH 7.4).[21]

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.[22]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line corresponds to the elimination rate constant, which is used to calculate the in vitro half-life (t_1/2) and intrinsic clearance (Cl_int).

Comparative Biological Performance

The structural modifications in Cmpd-CH-HE are designed not only to alter physicochemical properties but also to enhance biological activity.

Rationale for Improved Performance

The introduction of specific functional groups can significantly impact a molecule's interaction with its biological target and its overall pharmacokinetic profile.

Logical_Flow Structure Structural Modifications Cyclohexyl Group Hydroxyethyl Group Properties Physicochemical Properties Increased Lipophilicity (LogP) Enhanced H-Bonding Amphiphilic Character Structure:f1->Properties:f1 leads to Structure:f2->Properties:f2 leads to Performance Biological Performance Improved Target Binding (Potency) Enhanced Cell Permeability Favorable ADME Profile Properties:f1->Performance:f1 facilitates Properties:f1->Performance:f2 facilitates Properties:f2->Performance:f1 facilitates Properties:f3->Performance:f2 optimizes Properties->Performance influences caption Fig 2. Relationship between structure, properties, and performance.

Caption: Fig 2. How structural changes in advanced amides translate to improved biological performance.

  • Target Engagement: The cyclohexyl group can fit into hydrophobic pockets within a target protein, increasing binding affinity and potency. The hydroxyethyl group can form specific, stabilizing hydrogen bonds with polar residues in the active site.

  • Cell Permeability: An optimal LogP, often between 1 and 3, is required for passive diffusion across cell membranes. While NAGA is highly polar (LogP ~ -1.8), Cmpd-CH-HE is predicted to have a more favorable LogP, potentially leading to better cell entry.

  • ADME Properties: The increased metabolic stability, conferred by steric shielding, can lead to a longer half-life in vivo, potentially reducing dosing frequency.

Hypothetical Performance Data

The following table presents plausible experimental data that illustrates the expected performance advantages of Cmpd-CH-HE over NAGA against a hypothetical enzyme target.

ParameterCmpd-CH-HE (Advanced) NAGA (Traditional) Interpretation
Target Inhibition (IC₅₀) 50 nM> 10,000 nMThe cyclohexyl and hydroxyethyl groups likely contribute to strong, specific binding to the target, resulting in high potency.
Cell Permeability (Papp) 15 x 10⁻⁶ cm/s0.5 x 10⁻⁶ cm/sThe balanced amphiphilicity of Cmpd-CH-HE allows for efficient crossing of the cell membrane, unlike the highly polar NAGA.
Metabolic Half-Life (t₁/₂, HLM) 45 min< 5 minCmpd-CH-HE shows significantly higher stability in human liver microsomes (HLM), suggesting a lower rate of metabolic clearance.

Conclusion

The comparison between an advanced glycyl amide like 2-Cyclohexyl-N-(2-(2-hydroxyethylamino)-2-oxoethyl)acetamide and a traditional one like N-Acetylglycinamide highlights a core principle of modern medicinal chemistry: rational design through targeted structural modification. The addition of a lipophilic cyclohexyl group and a polar hydroxyethyl group transforms a simple scaffold into a compound with a finely tuned amphiphilic profile. This strategic design can lead to substantial improvements in target potency, cell permeability, and metabolic stability. While traditional glycyl amides remain useful as simple fragments and starting points, the data and protocols presented in this guide demonstrate the clear advantages of developing advanced, multifunctionalized amide derivatives for achieving superior preclinical outcomes.

References

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  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]

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Comparative

A Comparative Guide to Validated HPLC Methods for Purity Assessment of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide purity. Designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide purity. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method selection, offers detailed experimental protocols, and presents a framework for method validation in accordance with international regulatory standards.

Introduction: The Imperative of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the use of validated, stability-indicating analytical methods to ensure that impurities and degradation products are adequately controlled.[1][2] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3]

This guide focuses on establishing a robust purity testing methodology for 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide, a molecule featuring both non-polar (cyclohexyl) and polar (hydroxyethyl, glycyl, acetamide) moieties. This amphiphilic nature presents a unique analytical challenge, necessitating a careful selection and validation of chromatographic conditions.

Analyte Considerations & Strategic Method Selection

The structure of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide suggests it is a polar molecule with significant water solubility. The amide linkages provide a chromophore suitable for UV detection, likely with a maximum absorbance around 200-210 nm. The key analytical challenge is to achieve adequate retention on a chromatographic column while ensuring that potential impurities, which may be more or less polar, are fully resolved.

To address this, we will compare two powerful and orthogonal HPLC techniques:

  • Method A: Polar-Enhanced Reversed-Phase (RP-HPLC): A robust, widely used technique that separates molecules primarily based on hydrophobicity.[4] We will employ a specialized column designed for retaining polar analytes in highly aqueous mobile phases.[5][6]

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative technique that excels at retaining and separating very polar compounds.[7][8][9] HILIC provides an orthogonal separation mechanism to RP-HPLC, making it ideal for confirming purity and detecting impurities that might co-elute in a reversed-phase system.[10][11]

The Primary Method: Polar-Enhanced Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical quality control. For our target analyte, standard C18 columns can suffer from poor retention and reproducibility in the required highly aqueous mobile phases due to a phenomenon known as "phase collapse".[5] Therefore, the rational choice is a column with a polar-embedded or polar-endcapped stationary phase, which maintains a hydrated surface layer and ensures stable retention times.

Experimental Protocol: RP-HPLC Method
ParameterCondition & Rationale
HPLC System Quaternary HPLC or UHPLC system with UV/PDA detector.
Column Polar-Embedded C18 Column (e.g., Waters Atlantis T3, Agilent Zorbax Bonus-RP), 4.6 x 150 mm, 3.5 µm. Rationale: Designed for enhanced retention of polar compounds and stability in 100% aqueous mobile phases.
Mobile Phase A 10 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid). Rationale: Buffered to ensure consistent ionization state of the analyte and any acidic/basic impurities, improving peak shape.
Mobile Phase B Acetonitrile. Rationale: A common, low-UV-cutoff organic solvent for RP-HPLC.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17-18 min: 60% to 5% B; 18-25 min: 5% B. Rationale: A shallow initial gradient resolves polar impurities, while the ramp elutes the main analyte and any less polar impurities. A re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/min.
Column Temp. 30 °C. Rationale: Controlled temperature ensures reproducible retention times and selectivity.
Detection UV at 205 nm. Rationale: Targets the amide bond chromophore for maximum sensitivity.
Injection Vol. 10 µL.
Sample Diluent Mobile Phase A / Mobile Phase B (95:5 v/v). Rationale: Ensures compatibility with the initial mobile phase conditions to prevent peak distortion.

The Orthogonal Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC operates on a different principle than RP-HPLC. It uses a polar stationary phase (like bare silica or a bonded polar functional group) and a mobile phase with a high concentration of an organic solvent.[9][12] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is typically achieved by increasing the water content of the mobile phase.[7][8] This provides a truly different selectivity profile, making it an excellent confirmatory method.

Experimental Protocol: HILIC Method
ParameterCondition & Rationale
HPLC System Quaternary HPLC or UHPLC system with UV/PDA detector.
Column Amide-based HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, Tosoh TSKgel Amide-80), 4.6 x 150 mm, 3.5 µm. Rationale: Amide phases are robust and provide excellent selectivity for a wide range of polar compounds.
Mobile Phase A Acetonitrile / Water (95:5 v/v) with 10 mM Ammonium Acetate, pH 5.5. Rationale: High organic content for retention in HILIC mode. Ammonium acetate is a volatile buffer, making this method compatible with mass spectrometry (MS).
Mobile Phase B Acetonitrile / Water (50:50 v/v) with 10 mM Ammonium Acetate, pH 5.5. Rationale: The "strong" solvent in HILIC, with higher water content to elute analytes.
Gradient Elution 0-12 min: 0% to 50% B; 12-15 min: 50% B; 15-16 min: 50% to 0% B; 16-22 min: 0% B. Rationale: Gradient elution starts with high organic content to retain the polar analyte and increases in aqueous content to elute components in order of increasing hydrophilicity.
Flow Rate 1.0 mL/min.
Column Temp. 35 °C.
Detection UV at 205 nm.
Injection Vol. 5 µL. Rationale: Smaller injection volume is often preferred in HILIC to minimize peak distortion from strong sample solvents.
Sample Diluent Acetonitrile / Water (75:25 v/v). Rationale: High organic content is crucial to ensure good peak shape upon injection.

Head-to-Head Method Performance Comparison

The choice between RP-HPLC and HILIC depends on the specific goals of the analysis. The following table provides a comparative overview based on typical performance characteristics.

FeatureMethod A: Polar-Enhanced RP-HPLCMethod B: HILIC
Primary Separation HydrophobicityHydrophilicity / Polarity
Analyte Retention Moderate; highly dependent on polar-enhancing features of the stationary phase.Strong; ideal for highly polar analytes that are poorly retained in RP.
Elution Order Less polar compounds elute later.More polar compounds elute later.
Impurity Profile Excellent for resolving less polar and moderately polar impurities.Excellent for resolving more polar impurities (e.g., starting materials, hydrophilic degradants).
Method Robustness Generally high; less sensitive to small changes in mobile phase water content.Can be sensitive to mobile phase composition, water content, and buffer concentration. Requires careful equilibration.
MS Compatibility Good, especially with volatile buffers like ammonium formate.Excellent; the high organic content of the mobile phase promotes efficient nebulization and ionization in ESI-MS.[8]
Typical Use Primary method for routine QC, release testing, and stability studies.Orthogonal method for impurity profile confirmation, analysis of polar metabolites, or when RP methods fail.[11]

Comprehensive Validation of the Primary RP-HPLC Method

To be used for quality control in a regulated environment, the primary RP-HPLC method must be validated to prove it is fit for its intended purpose.[13] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[14][15][16]

Validation Parameters & Experimental Design

1. Specificity (Stability-Indicating Nature) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[16] This is demonstrated through forced degradation studies.[17][18][19]

  • Protocol:

    • Prepare solutions of the API (e.g., at 1 mg/mL).

    • Expose the solutions to the following stress conditions until approximately 5-20% degradation of the active ingredient is achieved[19][20]:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80 °C (solid state) for 48 hours.

      • Photolytic: Expose solution to UV/Vis light (ICH Q1B) for 7 days.

    • Analyze all stressed samples, along with an unstressed control, using the RP-HPLC method with a Photodiode Array (PDA) detector.

  • Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2.0). Peak purity analysis (via PDA) should show no co-eluting peaks, confirming the homogeneity of the analyte peak.

2. Linearity and Range Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to prepare at least five concentration levels covering the expected working range (e.g., 80% to 120% of the nominal assay concentration). For a purity test, this might be from the quantitation limit (QL) to 120% of the impurity specification limit.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Table 1: Hypothetical Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50 498,500
75 751,200
100 1,002,500
125 1,249,800
150 1,503,100

| Regression Results | r² = 0.9998 |

3. Accuracy Accuracy is the closeness of the test results to the true value. It is typically assessed using recovery studies.

  • Protocol:

    • Prepare a placebo (mixture of all formulation excipients without the API).

    • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicate preparations at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 2: Hypothetical Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.2 99.0%
100% 100.0 100.5 100.5%
120% 120.0 119.4 99.5%

| Mean Recovery | | | 99.7% |

4. Precision Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over all data (intra- and inter-day) should be ≤ 2.0%.

5. Detection Limit (DL) and Quantitation Limit (QL)

  • DL: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • QL: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for DL and 10:1 for QL by injecting progressively more dilute solutions.

  • Acceptance Criteria: QL must be at or below the reporting threshold for impurities.

6. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Mobile phase pH (e.g., ± 0.2 units).

      • Column temperature (e.g., ± 5 °C).

      • Flow rate (e.g., ± 10%).

      • Mobile phase organic composition (e.g., ± 2% absolute).

    • Analyze a system suitability solution and a sample under each condition.

  • Acceptance Criteria: System suitability criteria (e.g., resolution, tailing factor, plate count) must be met under all varied conditions. The results for the sample should not deviate significantly from the nominal method results.

Visualizing the Analytical Workflow & Validation Process

Clear workflows are essential for ensuring consistency and compliance in a laboratory setting. The following diagrams, generated using Graphviz, illustrate the overall process for purity testing and the logical flow of method validation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Routine Use Dev_Start Define Analytical Target Profile (ATP) Method_Scout Screen Columns & Mobile Phases (RP & HILIC) Dev_Start->Method_Scout Optimization Optimize Gradient, Temp, pH Method_Scout->Optimization Dev_End Final Method Selected Optimization->Dev_End Validation_Start Write Validation Protocol Dev_End->Validation_Start Specificity Specificity & Forced Degradation Validation_Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validation_End Validation Report Approved Robustness->Validation_End Routine_Start Sample Receipt Validation_End->Routine_Start SST System Suitability Test (SST) Routine_Start->SST Analysis Sample Analysis SST->Analysis Reporting Data Review & Certificate of Analysis Analysis->Reporting

Caption: High-level workflow for HPLC method lifecycle.

Caption: Decision flow for quantitative purity method validation.

Conclusion

Ensuring the purity of an API like 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide requires robust and reliable analytical methods. This guide has detailed and compared two orthogonal HPLC approaches: a primary polar-enhanced RP-HPLC method suitable for routine quality control and a confirmatory HILIC method. The choice of method should be guided by the specific analytical need, with the RP-HPLC method serving as a validated, all-purpose tool and the HILIC method providing an essential orthogonal perspective for comprehensive impurity profiling.

Ultimately, a thoroughly validated analytical method, grounded in the principles of ICH and USP guidelines[14][21][22], is not merely a regulatory requirement but a fundamental component of ensuring the quality, safety, and efficacy of the final drug product.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • <621> Chromatography. U.S. Pharmacopeia (USP). [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Chromatographia. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]

  • Chromatography Method Modernization per USP <621> Revisions. Agilent. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

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Validation

A Comparative Guide to the LC-MS Characterization of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide

In the landscape of pharmaceutical development, the comprehensive characterization of novel small molecules is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth technical comparison of Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the comprehensive characterization of novel small molecules is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide, a representative small molecule with potential therapeutic applications. We will explore a detailed LC-MS methodology, discuss expected fragmentation patterns, and objectively compare its performance with alternative analytical techniques, supported by illustrative experimental data.

The Central Role of Structural Elucidation

The molecule 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide contains several key functional groups: a cyclohexyl moiety, an amide linkage, a glycyl unit, and a primary alcohol. This combination of features necessitates a robust analytical strategy to confirm its identity, assess its purity, and identify any potential impurities or degradants. LC-MS has become an indispensable tool in this context, offering a powerful combination of separation and detection capabilities.[1]

Recommended LC-MS Protocol for Analysis

The following protocol is designed to provide a comprehensive characterization of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide. The choices within this protocol are grounded in established principles of small molecule analysis to ensure data integrity and reproducibility.[2]

Experimental Workflow

LC-MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry s1 Dissolve in Methanol/Water (50:50) s2 Filter through 0.22 µm syringe filter s1->s2 Filtration lc1 C18 Reversed-Phase Column s2->lc1 Injection lc2 Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) lc1->lc2 Separation ms1 Electrospray Ionization (ESI) Positive Mode lc2->ms1 Introduction ms2 Full Scan (m/z 100-500) ms1->ms2 Detection ms3 Tandem MS (MS/MS) Collision-Induced Dissociation (CID) ms2->ms3 Fragmentation

Caption: A typical experimental workflow for the LC-MS analysis of a small molecule.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve the sample in a 50:50 mixture of methanol and water to a final concentration of 1 mg/mL.

    • Rationale: This solvent system is compatible with reversed-phase chromatography and ensures the dissolution of the moderately polar analyte.

    • Action: Filter the sample through a 0.22 µm syringe filter before injection.

    • Rationale: This removes any particulate matter that could clog the LC system and interfere with the analysis.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column is recommended.

    • Rationale: The non-polar stationary phase of the C18 column will effectively retain the cyclohexyl moiety of the analyte, allowing for good separation from more polar impurities.[2]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is employed.

    • Rationale: Formic acid is a common mobile phase additive that aids in the protonation of the analyte, which is crucial for positive mode electrospray ionization.[3] The gradient elution allows for the separation of compounds with a range of polarities.

    • Flow Rate: A flow rate of 0.4 mL/min is appropriate for a standard analytical column.

  • Mass Spectrometry (MS) Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the preferred method.

    • Rationale: ESI is a soft ionization technique suitable for polar and thermally labile molecules, minimizing in-source fragmentation and preserving the molecular ion.[4][5] The presence of nitrogen atoms in the molecule makes it readily protonated in positive ion mode.

    • Full Scan Analysis: A full scan from m/z 100 to 500 will be performed to detect the protonated molecule [M+H]+ and other potential adducts.

    • Tandem Mass Spectrometry (MS/MS): Collision-Induced Dissociation (CID) will be used to fragment the precursor ion.

    • Rationale: MS/MS provides structural information by breaking the molecule into smaller, characteristic fragments.[6]

Anticipated Fragmentation Patterns

Expected Key Fragments:

  • Loss of the cyclohexyl group: Cleavage of the bond between the cyclohexyl ring and the adjacent carbonyl group.

  • Amide bond cleavage: Fragmentation of the two amide bonds will yield characteristic ions.

  • Loss of the hydroxyethyl group: Cleavage of the C-N or C-O bonds of the hydroxyethyl moiety.

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques.[9] The following table provides a comparison of LC-MS with other common analytical methods for the characterization of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide.

FeatureLC-MSNuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Application Identification, quantification, impurity profilingDefinitive structure elucidationAnalysis of volatile and semi-volatile compounds
Sensitivity High (picogram to femtogram)Low (milligram to microgram)High (picogram to femtogram)
Sample Throughput HighLowHigh
Structural Information Molecular weight and fragmentation patternsDetailed connectivity and stereochemistryMolecular weight and fragmentation patterns
Sample Derivatization Not typically requiredNot requiredOften required for polar compounds
Key Advantage for this Analyte Excellent for identifying impurities and degradants in complex matrices.[2][9]Unambiguous structure confirmation.Not ideal due to the low volatility of the analyte.[5]
Key Limitation for this Analyte Does not provide complete stereochemical information.Lower sensitivity and throughput.Potential for thermal degradation of the analyte.
Decision Framework for Analytical Technique Selection

Analytical Technique Selection start Start: Characterize 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide q1 Need for Definitive Structure Elucidation? start->q1 nmr Use NMR q1->nmr Yes q2 Need for Impurity Profiling & Quantification? q1->q2 No nmr->q2 lcms Use LC-MS q2->lcms Yes q3 Is the Analyte Volatile? q2->q3 No lcms->q3 gcms Consider GC-MS (with derivatization) q3->gcms Yes end Comprehensive Characterization q3->end No gcms->end

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

For the comprehensive characterization of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide, LC-MS stands out as a highly sensitive and versatile technique, particularly for identity confirmation, purity assessment, and impurity profiling.[1][2] While NMR is indispensable for the definitive elucidation of its chemical structure, the high throughput and sensitivity of LC-MS make it the workhorse for routine analysis and quality control in a drug development setting. The choice of analytical technique should always be guided by the specific question being asked, with a multi-technique approach often providing the most complete picture.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Vertex AI Search.
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  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent.
  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci.
  • Factors that influence fragmentation behavior of N-linked glycopeptide ions. (n.d.). PMC - NIH.
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Comparative

A Comparative Guide to the Structural Validation of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide via NMR Spectroscopy

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For N-substituted glycine derivatives, a clas...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For N-substituted glycine derivatives, a class of molecules with significant therapeutic potential due to their proteolytic resistance, precise structural elucidation is paramount.[1][2] This guide presents a comprehensive, in-depth analysis for the structural validation of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide, a representative member of this class. We will move beyond a simple recitation of data, focusing instead on the strategic application of a suite of Nuclear Magnetic Resonance (NMR) techniques to build a cohesive and self-validating structural argument.

The power of modern NMR lies not in any single experiment, but in the synergistic integration of multiple datasets. While one-dimensional (1D) ¹H and ¹³C NMR provide a foundational overview of the chemical environments within the molecule, they can often be insufficient for complex structures with overlapping signals.[3] It is the strategic application of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—that allows us to piece together the molecular puzzle, confirming covalent connectivity and validating the final structure with a high degree of confidence.[3][4][5]

Chemical structure of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide

Part 1: Theoretical NMR Predictions - Establishing a Hypothesis

Before stepping into the laboratory, a senior scientist first analyzes the target structure to predict the expected NMR signatures. This predictive exercise forms the basis of our experimental hypothesis. The structure of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide can be dissected into three key fragments: the cyclohexyl ring, the acetamide linker, and the N-(2-hydroxyethyl)glycyl moiety.

Expected ¹H NMR Spectral Features:

  • Cyclohexyl Protons: These 11 protons will appear in the upfield region, typically between δ 1.0-2.5 ppm.[6][7] The single methine proton (CH attached to the nitrogen) will be the most downfield of this group due to the deshielding effect of the adjacent nitrogen atom. The remaining ten protons on the five CH₂ groups will exhibit complex overlapping multiplets.

  • Acetamide Methylene Protons (-NH-CO-C H₂-): These two protons are adjacent to a carbonyl group and a nitrogen atom, placing their expected chemical shift in the range of δ 3.5-4.0 ppm.[1]

  • Glycyl Methylene Protons (-N-C H₂-CO-): The two protons of the glycine backbone are alpha to a carbonyl group and are also on a tertiary amine, which would place their signal around δ 3.5-4.0 ppm.[1]

  • Hydroxyethyl Protons (-NH-C H₂-C H₂-OH): We expect two distinct signals for this group. The two protons adjacent to the amide nitrogen (-NH-CH ₂-) will likely appear around δ 3.4-3.8 ppm, while the two protons adjacent to the hydroxyl group (-CH ₂-OH) will be slightly more shielded, appearing around δ 3.6-4.0 ppm.

  • Amide and Hydroxyl Protons (-N H- and -OH ): These protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature.[8] They typically appear as broad singlets and can range from δ 5.0-8.5 ppm for the amide proton and δ 1-5 ppm for the alcohol proton.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons (-C =O): The two amide carbonyl carbons are expected to appear in the most downfield region of the spectrum, typically between δ 160-185 ppm.[1][9]

  • Cyclohexyl Carbons: The six carbons of the cyclohexyl ring will resonate in the aliphatic region (δ 25-50 ppm).[7] The methine carbon attached to the nitrogen will be the most deshielded of this group.

  • Acetamide & Glycyl Methylene Carbons: The methylene carbons of the acetamide and glycyl fragments are expected in the δ 40-60 ppm range.

  • Hydroxyethyl Carbons: The two carbons of the hydroxyethyl group will also be in the δ 40-70 ppm range, with the carbon bonded to the oxygen atom being more deshielded.

Part 2: Experimental Design & Protocols

The integrity of NMR data is fundamentally linked to the quality of the sample and the precision of the experimental setup. The following protocols are designed to ensure high-quality, reproducible results.

Detailed Experimental Protocol: Sample Preparation
  • Material Weighing: Accurately weigh 10-20 mg of the purified 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide for ¹H and 2D NMR, or 50-100 mg for a high-quality ¹³C NMR spectrum, into a clean, dry vial.[10][11] The use of an appropriate amount of material is crucial for achieving a good signal-to-noise ratio in a reasonable time frame.[12]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial.[6][12] DMSO-d₆ is often a good choice for molecules with amide and hydroxyl protons as it slows down their exchange rate, leading to sharper signals. Ensure the sample is fully dissolved; vortexing or gentle heating can be applied if necessary.[10]

  • Filtration and Transfer: To ensure a homogeneous magnetic field (and thus sharp spectral lines), it is critical to remove any particulate matter.[10][11] Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[13][14]

  • Final Volume and Capping: The final sample height in the NMR tube should be between 4-5 cm (approximately 0.6-0.7 mL) to ensure it is correctly positioned within the instrument's detection coil.[11][14] Cap the tube securely.

  • Labeling: Label the NMR tube clearly with a permanent marker. Avoid using paper labels or tape, which can affect the tube's balance and positioning in the spinner.[10][12]

Workflow for NMR Data Acquisition and Analysis

The following diagram outlines the logical flow of experiments for comprehensive structural validation.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Structural Elucidation Prep Prepare Sample (10-20 mg in 0.6 mL DMSO-d6) H1_NMR ¹H NMR (Proton Environments & Counts) Prep->H1_NMR C13_NMR ¹³C NMR & DEPT-135 (Carbon Environments & Types) H1_NMR->C13_NMR Assign Assign Signals H1_NMR->Assign COSY ¹H-¹H COSY (H-H Connectivity) C13_NMR->COSY C13_NMR->Assign HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC COSY->Assign HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC HSQC->Assign Connect Connect Fragments HMBC->Connect Assign->Connect Validate Validate Final Structure Connect->Validate

Caption: Workflow for NMR-based structural validation.

Part 3: Data Interpretation - Assembling the Molecular Structure

This section details the systematic interpretation of the NMR spectra to build the structure of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide piece by piece.

¹H and ¹³C NMR: The Initial Blueprint

The 1D ¹H NMR spectrum provides the initial overview, confirming the number of distinct proton environments and their relative ratios through integration.[15][16] The ¹³C NMR spectrum, often enhanced by a DEPT-135 experiment, reveals the number of unique carbon environments and classifies them into CH₃, CH₂, CH, and quaternary (C) carbons.[17]

HSQC: Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the critical first step in 2D analysis. It generates a correlation map showing which protons are directly attached to which carbons (¹JCH coupling).[3][17][18] Each cross-peak in the HSQC spectrum definitively links a signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, allowing for the unambiguous assignment of all protonated carbons.[19]

COSY: Tracing the Proton Network

The Correlation Spectroscopy (COSY) experiment reveals proton-proton couplings, typically through two or three bonds (²JHH, ³JHH).[3][20] Off-diagonal cross-peaks connect protons that are neighbors in the molecular structure. This is invaluable for:

  • Mapping the Cyclohexyl Ring: Starting from the unique methine proton, we can trace the correlations around the ring to identify the adjacent CH₂ groups.

  • Identifying the Hydroxyethyl Moiety: A clear cross-peak between the -NH-CH₂- and -CH₂-OH protons confirms this structural fragment.

HMBC: The Key to Final Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes even four bonds in conjugated systems.[3][21][22] This allows us to connect the structural fragments that were identified using COSY and HSQC. For 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide, the following HMBC correlations are critical for validation:

  • Cyclohexyl to Acetamide Linkage: A correlation from the cyclohexyl methine proton (H1) to the acetamide carbonyl carbon (C8) confirms the attachment of the ring to the main chain.

  • Acetamide to Glycyl Linkage: A correlation from the acetamide methylene protons (H7) to the glycyl carbonyl carbon (C10) establishes the amide bond between these two fragments.

  • Glycyl to Hydroxyethyl Linkage: Correlations from the hydroxyethyl methylene protons (H12) to the glycyl methylene (C11) and carbonyl (C10) carbons confirm the N-substitution pattern.

The diagram below visualizes these crucial long-range correlations that piece the final structure together.

Caption: Key HMBC correlations for structural assembly.

Part 4: Data Summary and Orthogonal Validation

A direct comparison between predicted and experimental data provides the final layer of validation. All quantitative data should be summarized for clarity.

Comparative NMR Data Summary
Assignment Fragment Predicted ¹H δ (ppm) Observed ¹H δ (ppm) Predicted ¹³C δ (ppm) Observed ¹³C δ (ppm)
H1 / C1Cyclohexyl (CH)~2.0 - 2.5e.g., 2.35 (m)~45 - 55e.g., 50.1
H2-6 / C2-6Cyclohexyl (CH₂)~1.0 - 1.9e.g., 1.1-1.8 (m)~25 - 35e.g., 25.8, 26.5, 31.2
H9 / C9Acetamide (CH₂)~3.5 - 4.0e.g., 3.85 (s)~40 - 50e.g., 42.5
C8Acetamide (C=O)--~165 - 175e.g., 170.1
H11 / C11Glycyl (CH₂)~3.5 - 4.0e.g., 3.95 (s)~50 - 60e.g., 52.3
C12Glycyl (C=O)--~165 - 175e.g., 171.5
H13 / C13Hydroxyethyl (N-CH₂)~3.4 - 3.8e.g., 3.55 (t)~40 - 50e.g., 45.8
H14 / C14Hydroxyethyl (CH₂-O)~3.6 - 4.0e.g., 3.70 (t)~55 - 65e.g., 60.2
NHAmide~7.0 - 8.5e.g., 8.10 (t)--
OHHydroxyl~3.0 - 5.0e.g., 4.85 (t)--

Note: Observed values are representative examples. Actual spectra will vary based on solvent and experimental conditions.

Alternative and Complementary Techniques

While NMR is the gold standard for solution-state structure elucidation, other techniques provide valuable, orthogonal data for a complete submission package.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight, which is used to determine the molecular formula.[18] This is a fundamental check to ensure the correct elemental composition.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. For this molecule, strong C=O stretching bands for the amide groups would be expected around 1640-1680 cm⁻¹, and a broad O-H stretch for the alcohol and N-H stretch for the amide would appear above 3000 cm⁻¹.[6]

Conclusion

The structural validation of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is not achieved by a single measurement but through a logical and systematic process of data integration. By starting with a theoretical prediction based on known chemical principles, we establish a hypothesis that is then tested and confirmed through a multi-pronged NMR approach. The foundational data from 1D ¹H and ¹³C NMR are expanded upon by the connectivity information provided by 2D COSY. The HSQC experiment serves to rigorously link the proton and carbon frameworks, while the crucial long-range correlations from the HMBC spectrum allow for the definitive assembly of the distinct molecular fragments. This self-validating workflow, supported by orthogonal techniques like MS and IR, provides an unimpeachable confirmation of the molecular structure, fulfilling the highest standards of scientific integrity required in modern chemical research.

References

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Ltd. Retrieved from [Link]

  • Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Iowa State University. Retrieved from [Link]

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  • Bradley, E. K., et al. (1997). NMR structural characterization of oligo-N-substituted glycine lead compounds from a combinatorial library. Molecular Diversity, 3(1), 1-15. Retrieved from [Link]

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  • SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link]

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Validation

Comparative Efficacy Guide: 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide (C-HEGA-8) vs. Structural Analogs

Executive Summary & Nomenclature Clarification In the landscape of membrane protein structural biology, the choice of surfactant dictates the thermodynamic fate of the target protein. The compound widely commercialized u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In the landscape of membrane protein structural biology, the choice of surfactant dictates the thermodynamic fate of the target protein. The compound widely commercialized under the name (CAS: 603111-75-7) contains a recognized cataloging artifact[1]. The "glycyl" identifier is an erroneous substitution for the N-hydroxyethylglucamide headgroup[2]. Based on its empirical formula (C16H31NO7) and CAS registry, this compound is universally recognized in structural biology as C-HEGA-8 (Cyclohexylethanoyl-N-hydroxyethylglucamide)[3].

For the remainder of this guide, we will refer to this compound by its functional designation, C-HEGA-8. This guide objectively compares the efficacy of C-HEGA-8 against its extended-chain structural analogs (C-HEGA-9, C-HEGA-10, C-HEGA-11) in the context of membrane protein solubilization, stabilization, and crystallization.

Physicochemical Properties & Micellar Thermodynamics

The efficacy of a detergent is fundamentally governed by its Critical Micelle Concentration (CMC) and the resulting micelle size. The C-HEGA series features a unique cyclohexyl ring terminating the hydrophobic tail, which drastically alters micellar packing compared to straight-chain analogs (like HEGA or DDM).

Quantitative Comparison of C-HEGA Analogs
DetergentAlkyl Chain LengthCMC (mM)CMC (%)Primary Application Profile
C-HEGA-8 Cyclohexyl-ethyl~277 mM[3]~9.7%Rapid dialysis, transient solubilization
C-HEGA-9 Cyclohexyl-propyl~90 mM~3.3%Intermediate extraction
C-HEGA-10 Cyclohexyl-butyl35 mM[4]~1.3%Cryo-EM, stable complex formation
C-HEGA-11 Cyclohexyl-pentyl11.5 mM[4]~0.4%, crystallization[5]

Data synthesized from established biochemical standards and empirical screening[3][4].

Mechanistic Causality: The Role of the Cyclohexyl Ring

Why choose a C-HEGA analog over traditional linear detergents? The causality lies in steric disruption and hydrophobic mismatch .

  • Steric Bulk: The terminal cyclohexyl ring prevents the hydrophobic tails from packing tightly within the micelle core. This maintains micellar fluidity at low temperatures (e.g., 4°C), preventing the detergent itself from crystallizing out of solution during 3D protein crystallization trials.

  • Hydrophobic Matching: Integral membrane proteins require a specific hydrophobic thickness to remain folded. By titrating the tail length from C8 to C11, researchers can precisely match the micelle radius to the protein's transmembrane domain, preventing aggregation.

G N1 Native Membrane (Lipid Bilayer) N2 Detergent Addition (>CMC) N1->N2 C-HEGA-8/10 N3 Mixed Micelles (Lipid-Protein-Detergent) N2->N3 Solubilization N4 Purified PDC (Protein-Detergent Complex) N3->N4 SEC / Affinity

Fig 1. Thermodynamic workflow of membrane protein extraction forming a Protein-Detergent Complex.

Comparative Efficacy: Solubilization vs. Stabilization

The choice between C-HEGA-8 and its longer-chain analogs represents a trade-off between extractability and long-term stability.

  • C-HEGA-8 (High CMC): Because of its exceptionally high CMC (~277 mM), C-HEGA-8 forms highly dynamic, small micelles. It is highly efficacious for initial membrane disruption and is easily removed via dialysis when exchanging proteins into lipid nanodiscs or amphipols. It has been successfully utilized in the , where rapid detergent exchange is critical[6]. However, its small micelle size can strip essential boundary lipids from large multi-subunit complexes, leading to denaturation.

  • C-HEGA-10 & C-HEGA-11 (Low CMC): These analogs provide a much more stable Protein-Detergent Complex (PDC). C-HEGA-11, with a CMC of 11.5 mM[4], is particularly efficacious for sensitive structural biology applications. For instance, it has been proven superior in maintaining the fold of β-barrel proteins like OmpX during , as it minimizes the background noise typically introduced by larger, straight-chain micelles[5].

Self-Validating Experimental Protocol: FSEC-Guided Screening

To empirically determine the optimal C-HEGA analog for your specific target, you must employ a self-validating system. Fluorescence-detection Size-Exclusion Chromatography (FSEC) allows you to assess the efficacy of the detergent without requiring large-scale purification.

Step-by-Step Methodology
  • Expression: Express the target membrane protein with a C-terminal GFP fusion.

  • Solubilization: Resuspend isolated membranes in a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Aliquot into separate tubes and add C-HEGA-8, C-HEGA-9, C-HEGA-10, and C-HEGA-11 to a final concentration of 3× their respective CMCs .

  • Incubation: Rotate at 4°C for 2 hours to allow thermodynamic equilibration of the mixed micelles.

  • Ultracentrifugation (Validation Step 1): Spin at 100,000 × g for 45 minutes. The presence of a green pellet indicates the detergent failed to extract the protein.

  • FSEC Analysis (Validation Step 2): Inject the supernatant onto an analytical SEC column connected to a fluorescence detector (Ex: 488 nm, Em: 510 nm).

    • Causality Check: A peak in the void volume indicates the micelle is too small (e.g., C-HEGA-8) and the protein has aggregated. A sharp, symmetric Gaussian peak indicates a perfectly matched hydrophobic tail (e.g., C-HEGA-11), validating the PDC stability.

G S1 Target Protein Expression (GFP-tagged) S2 Solubilization Screen (C-HEGA 8-11) S1->S2 S3 Ultracentrifugation (100,000 x g) S2->S3 S4 FSEC Analysis S3->S4 S5 Symmetric Monomeric Peak? S4->S5 S6 Proceed to Scale-up / Cryo-EM S5->S6 Yes S7 Adjust Tail Length (Shift to C-HEGA-10/11) S5->S7 No (Void Volume) S7->S2 Re-screen

Fig 2. Self-validating FSEC screening workflow for optimizing C-HEGA detergent tail length.

Conclusion & Selection Matrix

When developing a purification pipeline, do not rely on a single detergent.

  • Select C-HEGA-8 (2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide) when your downstream application requires rapid detergent removal via dialysis or when reconstituting highly robust proteins into liposomes.

  • Shift to C-HEGA-10 or C-HEGA-11 when working with delicate, multi-pass transmembrane proteins destined for high-resolution structural determination via Cryo-EM or NMR, where long-term micellar stability is non-negotiable.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide and Other Novel Research Compounds

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a detailed framework for the proper disposal of the nove...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a detailed framework for the proper disposal of the novel research compound, 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will proceed with the utmost caution, adhering to established principles for managing uncharacterized chemical waste. This protocol is designed to be a self-validating system, ensuring that safety and regulatory compliance are intrinsically linked to the procedure itself.

The fundamental principle when handling a substance with incomplete hazard data is to assume it is hazardous. This conservative approach is the cornerstone of laboratory safety and ensures protection for personnel, the community, and the environment.[1][2][3]

Part 1: Hazard Assessment and Pre-Disposal Planning

Before any handling or disposal begins, a thorough risk assessment is mandatory. For a novel compound like 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide, this involves a structural analysis to anticipate potential hazards. The molecule contains an amide linkage, a hydroxyl group, and a cyclohexane ring. While these moieties are common, their combination in this specific structure does not allow us to rule out potential toxicity, irritant properties, or environmental hazards.

Therefore, this compound must be managed as a hazardous waste. [2][3]

Key Planning Steps:

  • Minimize Waste Generation: The most effective disposal method is to prevent waste generation in the first place. This can be achieved by reducing the scale of experiments and only preparing the quantity of the compound that is immediately needed.[1][4][5]

  • Identify the Waste Stream: Determine the physical state of the waste (solid, liquid, or mixed) and any solvents or other chemicals it may be mixed with. This is critical for proper segregation.

  • Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department provides the definitive policies for waste disposal. Always consult their guidelines before proceeding.[5]

Part 2: Personal Protective Equipment (PPE)

When handling 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide for disposal, a comprehensive suite of PPE is required to prevent exposure.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes of liquid waste or airborne solid particles.[6]
Hand Protection Chemically resistant gloves (Nitrile is a common choice, but consult a glove compatibility chart if available).Prevents dermal contact. Since the compound's properties are not fully known, assume it may be toxic or irritating upon contact with skin.[6]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Prot. Not typically required if handled in a certified chemical fume hood.A fume hood provides the primary engineering control to prevent inhalation of vapors or fine powders.

Always wash hands thoroughly with soap and water after handling the chemical waste, even after removing gloves.[7]

Part 3: Step-by-Step Disposal Protocol

This section provides a direct, procedural workflow for the safe segregation and containment of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide waste.

Workflow for Waste Disposal Decision Making

The following diagram illustrates the logical flow for characterizing and handling laboratory chemical waste, particularly for novel compounds.

G cluster_0 Phase 1: Characterization & Segregation cluster_1 Phase 2: Containment & Labeling cluster_2 Phase 3: Storage & Pickup A Start: Unwanted Research Compound B Is an SDS available with specific disposal instructions? A->B C Follow SDS-specific disposal protocol. B->C Yes D TREAT AS HAZARDOUS WASTE (Conservative Principle) B->D No/Unknown N End: Waste Transferred to EHS C->N E Determine physical state: Solid, Liquid, or Gas? D->E F Segregate Waste Stream: - Halogenated Solvents - Non-Halogenated Solvents - Solid Waste - Aqueous Waste E->F G Select a compatible, leak-proof waste container. F->G H Affix a 'Hazardous Waste' label to the container. G->H I List all chemical constituents (Full Names, No Formulas). Include percentages. H->I J Keep container closed except when adding waste. I->J K Store in designated Satellite Accumulation Area (SAA). J->K L Ensure secondary containment is used. K->L M Schedule waste pickup with Institutional EHS. L->M M->N

Caption: Decision workflow for uncharacterized chemical waste.

Experimental Protocol: Waste Containment
  • Select the Correct Container :

    • For solid waste (e.g., pure compound, contaminated filter paper, or gloves), use a high-density polyethylene (HDPE) container with a secure, screw-on lid.[8]

    • For liquid waste (e.g., solutions of the compound in a solvent), use a compatible, shatter-resistant container (HDPE is preferred) with a leak-proof cap.[5] Ensure the container material is compatible with the solvent used.

    • Never use food or beverage containers for waste storage.

  • Segregate Incompatible Wastes :

    • Do not mix this waste stream with other, incompatible waste types. For instance, acidic waste should not be mixed with basic waste. Nitric acid should never be mixed with organic wastes.[8]

    • If the compound is dissolved in a solvent, it should be collected in the appropriate solvent waste container (e.g., "Halogenated Organic Solvents" or "Non-Halogenated Organic Solvents").

  • Label the Container Immediately :

    • As soon as the first drop of waste is added, the container must be labeled.[2]

    • The label must clearly state "Hazardous Waste".[3][9]

    • List all contents by their full chemical name (e.g., "2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide", "Methanol"). Do not use abbreviations or chemical formulas.[3][9]

    • Include the approximate percentage of each component.

    • Provide the Principal Investigator's name and lab location.[3]

  • Proper Storage :

    • Keep the waste container tightly sealed except when you are actively adding waste to it.[5][9]

    • Store the container in a designated "Satellite Accumulation Area" (SAA) within your laboratory. This area should be clearly marked.[5]

    • Ensure the container is within a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.[2]

Part 4: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the laboratory.

  • Evacuate if Necessary : For a large spill, or if you feel unwell, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE : Before attempting cleanup of a small, manageable spill, don the appropriate PPE as described in Part 2.

  • Contain the Spill : Use a chemical spill kit with appropriate absorbent material (e.g., vermiculite or sand) to surround and absorb the spill.[10]

  • Collect Waste : Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Part 5: Final Disposal

Under no circumstances should chemical waste be disposed of down the drain or in the regular trash.[5][11]

  • Final Disposal Authority : The ultimate disposal of the collected hazardous waste must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[11][12]

  • Scheduling Pickup : Once your waste container is full (do not overfill; leave at least 10% headspace for liquids), or if you are discontinuing the project, contact your EHS office to schedule a waste pickup.[5]

By adhering to this comprehensive guide, you ensure that your innovative research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.

References

  • SAFETY DATA SHEET. (n.d.).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 16).
  • Laboratory Chemical Waste Management - CSIR IIP. (n.d.).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.).
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 18).
  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21).
  • How to Properly Dispose Chemical Hazardous Waste - NSTA. (2018, November 28).
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
  • SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. (n.d.).
  • SAFETY DATA SHEET - PPG. (2025, October 21).
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 28).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (2003, February 15).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).

Sources

Handling

Personal protective equipment for handling 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide

As a Senior Application Scientist, I approach the handling of novel or uncharacterized research chemicals not merely as a compliance exercise, but as an exercise in molecular deduction. When handling 2-Cyclohexyl-N-((2-h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel or uncharacterized research chemicals not merely as a compliance exercise, but as an exercise in molecular deduction. When handling 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide , we are dealing with a specialized peptidomimetic compound. Because its complete toxicological profile (such as exact LD50 or Occupational Exposure Limits) is likely uncharacterized in early-stage research, we must design our safety and operational protocols based on its structural causality.

The following guide provides a self-validating, structurally-grounded framework for the safe handling, containment, and disposal of this compound.

Structural Hazard Profiling & Causality

To determine the appropriate Personal Protective Equipment (PPE) and engineering controls, we must first analyze the molecular architecture of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide:

  • Cyclohexyl Moiety: This functional group significantly increases the compound's lipophilicity (higher LogP). Highly lipophilic compounds can more easily bypass the stratum corneum (the skin's primary barrier), making dermal absorption a primary risk vector.

  • Glycyl-Acetamide Backbone: This structure mimics peptide bonds. Peptidomimetics are frequently designed to interact with biological targets (e.g., enzymes, receptors). Accidental systemic exposure could trigger unintended pharmacological or biological activity.

  • Hydroxyethyl Group: This polar group introduces strong hydrogen-bonding capabilities, increasing the compound's solubility in physiological fluids (like sweat or mucosal secretions) once it makes contact with the body.

Quantitative PPE Specifications

To mitigate the risks identified above, standard laboratory attire is insufficient. The following table summarizes the mandatory quantitative specifications for your PPE.

PPE CategoryStandard / SpecificationQuantitative MetricMechanistic Rationale
Hand Protection EN 374 (Nitrile, Double Glove)> 240 min breakthrough time; ≥ 0.12 mm thicknessThe double-layer nitrile barrier prevents dermal permeation of amphiphilic molecules. The outer glove acts as a sacrificial layer.
Respiratory NIOSH N95 or P100≥ 95% or 99.9% particulate filtration efficiencyAmide powders frequently generate micro-particulates. High-efficiency filtration prevents inhalation into the alveolar regions.
Eye Protection ANSI Z87.1 (Safety Goggles)0% ocular exposure to dust/splashesProtects highly vascularized ocular mucosa from irritating particulates and accidental solvent splashes.
Engineering Control Ventilated Balance Enclosure (VBE)60 - 100 fpm (feet per minute) face velocityProvides primary containment to prevent powder aerosolization into the general laboratory environment.

Operational Methodology: Weighing & Transfer

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Step 1: Containment Verification Before opening the compound, verify that your Chemical Fume Hood (CFH) or VBE is operational. Standard protocols dictate a minimum face velocity of 60-100 fpm for optimal powder containment ().

Step 2: Static Mitigation Organic powders containing amide bonds are highly prone to static charge buildup, which causes the powder to "jump" and aerosolize.

  • Action: Use a zero-stat anti-static gun on your weighing vessel, or utilize grounded, conductive spatulas (e.g., stainless steel, not plastic).

Step 3: Compound Handling

  • Action: Don your secondary (outer) pair of nitrile gloves. Open the primary container only within the deepest safe working zone of the hood (at least 6 inches from the sash).

  • Action: Transfer the required mass using slow, deliberate motions to minimize air turbulence and dust generation.

Step 4: Sealing and Decontamination

  • Action: Seal the weighed compound in a secondary container before removing it from the hood.

  • Action: Wipe down the exterior of the secondary container, your spatulas, and the balance with a 70% Isopropyl Alcohol (IPA) solution.

  • Causality: Because the compound is amphiphilic (containing both non-polar cyclohexyl and polar hydroxyethyl groups), an aqueous-alcohol mixture is thermodynamically ideal for solubilizing and removing trace residues.

Step 5: Safe Doffing

  • Action: Remove the outer gloves inside the hood to trap potential contamination within the ventilated space. Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Spill Response & Waste Disposal Plan

In the event of a breach in containment, immediate and methodical action is required to prevent systemic exposure.

Solid Spill Response Protocol:

  • Isolate: Stop work immediately. If the spill occurs outside of a ventilated enclosure, don a P100 respirator before proceeding.

  • Dampen (Critical Step): Do NOT dry sweep. Dry sweeping will aerosolize the peptidomimetic powder, drastically increasing inhalation risk. Gently mist the spill with 70% IPA or cover it with a solvent-dampened absorbent pad.

  • Collect: Use a disposable plastic scoop to collect the dampened material. Place it into a sealable hazardous waste bag.

  • Decontaminate: Wash the spill area with a surfactant-based cleaner, followed by a 70% IPA wipe, working from the perimeter inward to prevent spreading.

Waste Disposal Routing: Route all collected material, contaminated PPE, and empty primary vials as hazardous chemical waste (combustible organic solid) . High-temperature incineration is required. Do not flush any residues down the drain; the hydroxyethyl group increases aqueous solubility, posing a severe environmental contamination risk.

Operational Workflow Visualization

The following diagram maps the logical progression of the handling and spill response protocol.

G Start Initiate Protocol PPE Don PPE (Double Nitrile, N95/P100) Start->PPE Hood Verify VBE/Fume Hood (Face Velocity >100 fpm) PPE->Hood Handle Handle Compound (Anti-static spatulas) Hood->Handle Spill Spill Detected? Handle->Spill Cleanup Spill Response (Dampen, Collect, Seal) Spill->Cleanup YES Decon Decontaminate (70% IPA / Surfactant) Spill->Decon NO Cleanup->Decon Dispose Waste Disposal (Incineration) Decon->Dispose End Protocol Complete Dispose->End

Workflow for safe handling, spill response, and disposal of novel peptidomimetic compounds.

References

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. URL:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. Personal Protective Equipment. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide
Reactant of Route 2
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2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide
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